Boc-3-(2,5-Dichlorophenyl)-L-alanine
Description
BenchChem offers high-quality Boc-3-(2,5-Dichlorophenyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-(2,5-Dichlorophenyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPXGUCNAIICIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-3-(2,5-Dichlorophenyl)-L-alanine CAS 1213352-71-6 properties
Technical Whitepaper: Boc-3-(2,5-Dichlorophenyl)-L-alanine Advanced Building Blocks for Peptidomimetic Drug Discovery
Part 1: Executive Summary
Boc-3-(2,5-Dichlorophenyl)-L-alanine (CAS: 1213352-71-6) is a highly specialized non-canonical amino acid used in the synthesis of protease-resistant peptides and peptidomimetics. Distinguished by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring, this building block offers a unique combination of steric bulk , lipophilicity , and electronic deactivation .
For drug development professionals, this compound serves as a critical tool for "bio-isosteric replacement" of Phenylalanine (Phe) or Tyrosine (Tyr). The 2,5-dichloro substitution pattern effectively blocks metabolic hotspots, enhances membrane permeability by increasing
Part 2: Chemical Identity & Physicochemical Profile
| Property | Specification |
| Compound Name | Boc-3-(2,5-Dichlorophenyl)-L-alanine |
| Synonyms | Boc-2,5-dichloro-L-phenylalanine; (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid |
| CAS Number | 1213352-71-6 |
| Molecular Formula | |
| Molecular Weight | 334.19 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | L-isomer (S-configuration) |
| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Insoluble in Water |
| Purity Standard | Typically |
Structural Significance
Unlike the more common 4-chlorophenylalanine (which extends the molecule's length), the 2,5-dichlorophenyl moiety expands the molecule's width. This creates a specific steric profile that can:
-
Induce Helicity: The ortho-chloro substituent creates steric clash with the peptide backbone, often favoring bent or helical conformations over extended sheets.
-
Enhance
-Stacking: The electron-withdrawing chlorine atoms alter the quadrupole moment of the aromatic ring, strengthening - interactions with electron-rich residues (e.g., Trp, Tyr) in the binding pocket.
Part 3: Synthesis & Manufacturing Logic
The synthesis of CAS 1213352-71-6 typically follows an asymmetric alkylation route to ensure high optical purity, crucial for pharmaceutical applications.
Synthetic Pathway (Graphviz Visualization)
Caption: Asymmetric synthesis route ensuring L-enantiomeric purity via phase-transfer catalysis followed by N-terminal Boc protection.
Part 4: Experimental Protocols
As a Senior Application Scientist, I recommend the following protocols. The 2,5-dichloro substitution introduces steric hindrance near the
Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling
Use this protocol to incorporate the residue into a peptide chain.
-
Reagent Preparation:
-
Dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3.0 eq relative to resin loading) in dry DMF.
-
Activator: Use HATU (2.9 eq) instead of HBTU/HCTU to overcome steric hindrance.
-
Base: HOAt (3.0 eq) and DIPEA (6.0 eq). Note: HOAt is preferred over HOBt for hindered amino acids to reduce racemization.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the resin-bound amine.
-
Time: Shake for 2 to 4 hours at room temperature (standard Phe is 1 hour).
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/DIPEA.
-
-
Capping:
-
Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol B: Boc-Deprotection (TFA Cleavage)
Use this protocol to remove the Boc group for the next coupling step.
-
Pre-wash: Wash resin with DCM (
min). -
Cleavage Cocktail: Prepare 50% TFA in DCM (v/v). Scavengers are generally not required for this step unless sensitive side chains (Trp, Met) are present.
-
Reaction: Treat resin for 1 minute , drain, then treat with fresh 50% TFA/DCM for 20-30 minutes .
-
Neutralization: Wash extensively with DCM, then neutralize with 5% DIPEA in DMF (
min) before the next coupling.
Part 5: Applications in Drug Discovery
Improving Membrane Permeability
The introduction of halogen atoms, particularly chlorine, significantly increases the lipophilicity of the amino acid side chain.
-
Mechanism: The 2,5-dichlorophenyl group masks the polar backbone amide bonds through steric shielding and increases the overall
of the peptide. -
Case Study: Research into macrocyclic inhibitors (e.g., Cyclin A inhibitors) has shown that replacing standard Phenylalanine with 2,5-dichlorophenylalanine can improve passive membrane permeability (Papp) by orders of magnitude without sacrificing potency [1].
Metabolic Stability
Phenylalanine residues are common sites for hydroxylation by cytochrome P450 enzymes (typically at the 4-position).
-
Strategy: While 4-Cl-Phe blocks para-hydroxylation, the 2,5-dichloro pattern sterically hinders the approach of metabolic enzymes to the entire ring system, extending the plasma half-life of the therapeutic peptide.
Probing Hydrophobic Pockets (QSAR)
In Quantitative Structure-Activity Relationship (QSAR) studies, this residue is used to map the "width" and "depth" of hydrophobic binding pockets.
-
Logic: If a receptor tolerates 4-Cl-Phe but rejects 2,5-dichloro-Phe, the pocket is likely deep but narrow. If it accepts 2,5-dichloro-Phe, the pocket has significant lateral plasticity [2].
Drug Discovery Workflow Diagram
Caption: Optimization workflow utilizing 2,5-dichlorophenylalanine to enhance physicochemical properties of peptide leads.
Part 6: Storage & Stability
-
Storage: Store at +2°C to +8°C (refrigerated). For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis or Boc-degradation.
-
Moisture Sensitivity: The compound is hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
-
Stability: Stable for >2 years if stored desipccated. Avoid exposure to strong acids (removes Boc) or strong bases (racemization risk).
References
-
Garcia, P. D., et al. (2025). Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors. Journal of Medicinal Chemistry.
-
Hellberg, S., et al. (1987).[1] Peptide quantitative structure-activity relationships, a multivariate approach. Journal of Medicinal Chemistry.
-
BenchChem. (2025).[2][3] Applications of 2-Phenyl-L-phenylalanine in Drug Discovery. BenchChem Application Notes.
-
Advanced ChemBlocks. (2026). Product Specification: BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE.
Sources
Boc-2,5-dichloro-L-phenylalanine molecular weight and formula
An In-Depth Technical Guide to Boc-2,5-dichloro-L-phenylalanine: Synthesis, Characterization, and Applications
Introduction
In the field of medicinal chemistry and peptide-based drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of therapeutic candidates. Boc-2,5-dichloro-L-phenylalanine is a synthetically modified amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of two chlorine atoms onto the phenyl ring of phenylalanine can significantly alter the hydrophobicity, steric bulk, and electronic properties of the resulting peptide. This can lead to enhanced metabolic stability, improved receptor binding affinity, and altered biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of Boc-2,5-dichloro-L-phenylalanine for researchers and professionals in drug development.
Core Properties of Boc-2,5-dichloro-L-phenylalanine
A thorough understanding of the fundamental physicochemical properties of Boc-2,5-dichloro-L-phenylalanine is essential for its effective utilization in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [1][2][3] |
| Molecular Weight | 334.2 g/mol | [1][2] |
| Appearance | Off-white powder/solid | [1][4] |
| Storage Temperature | 0-8 °C | [1][4] |
| Synonyms | Boc-L-Phe(2,5-DiCl)-OH, (S)-Boc-2-amino-3-(2,5-dichlorophenyl)propionic acid | [1][4] |
Synthesis and Purification
The synthesis of Boc-2,5-dichloro-L-phenylalanine typically involves the protection of the α-amino group of 2,5-dichloro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for Boc protection of amino acids utilizes di-tert-butyl dicarbonate (Boc₂O).[5]
Representative Synthesis Protocol: Boc Protection of 2,5-dichloro-L-phenylalanine
This protocol is adapted from a general procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[5]
-
Dissolution: Dissolve 2,5-dichloro-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a weak acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.
-
Extraction: Extract the product into an organic solvent, such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
Caption: Workflow for the synthesis of Boc-2,5-dichloro-L-phenylalanine.
Purification
The crude product is typically purified by silica gel column chromatography. A gradient of methanol in dichloromethane is often effective for separating the desired product from any unreacted starting material or byproducts.[6]
Analytical Characterization
Due to the limited availability of specific experimental spectroscopic data for Boc-2,5-dichloro-L-phenylalanine in public databases, representative data from the parent compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is presented as a reference.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a crucial technique for confirming the structure of the synthesized compound. The spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine in deuterated methanol (CD₃OD) shows characteristic peaks: a singlet around 1.36 ppm corresponding to the nine protons of the tert-butyl group, multiplets for the α- and β-protons of the amino acid backbone, and signals in the aromatic region for the phenyl protons.[8] For Boc-2,5-dichloro-L-phenylalanine, the aromatic region would exhibit a more complex splitting pattern due to the presence of the two chlorine substituents.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-2,5-dichloro-L-phenylalanine, the expected monoisotopic mass is approximately 333.05347 Da.[3]
Caption: Boc-SPPS cycle for incorporating the modified amino acid.
Conclusion
Boc-2,5-dichloro-L-phenylalanine is a key building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use allows for the introduction of specific structural and electronic features that can improve the stability, binding affinity, and overall efficacy of peptide-based drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in the rational design of next-generation peptide therapeutics.
References
-
PubChem. Boc-2,6-Dichloro-D-Phenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
DrugBank. Boc-L-phenylalanine. Available from: [Link]
- Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.
-
PubChemLite. Boc-2,5-dichloro-d-phenylalanine (C14H17Cl2NO4). Available from: [Link]
- Pope, B. M., et al. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 60, 418.
-
PubChem. Boc-2-chloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
- Itoh, M., et al. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 59, 95.
-
Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available from: [Link]
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 970-999.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Boc-2,5-dichloro-d-phenylalanine (C14H17Cl2NO4) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Strategic Integration of Boc-Phe(2,5-Cl₂)-OH in Peptide Drug Discovery
Topic: Structure of Boc-Phe(2,5-Cl₂)-OH for Peptide Synthesis Role: Senior Application Scientist Format: In-depth Technical Guide
Executive Summary
Boc-Phe(2,5-Cl₂)-OH (N-α-t-Butoxycarbonyl-2,5-dichlorophenylalanine) is a specialized non-canonical amino acid (NCAA) utilized to modulate the physicochemical and pharmacokinetic profiles of bioactive peptides. Unlike its canonical counterpart (Phenylalanine), the 2,5-dichloro substitution introduces significant steric bulk at the ortho position and electronic withdrawal at the meta position .
This guide addresses the structural implications, synthesis logistics, and specific solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this sterically hindered moiety. It is designed for researchers encountering difficult couplings or seeking to enhance metabolic stability against chymotrypsin-like proteases.
Part 1: Molecular Architecture & Physicochemical Properties
The utility of Boc-Phe(2,5-Cl₂)-OH lies in its ability to lock local conformation and alter receptor binding kinetics through halogen bonding and hydrophobic packing.
Structural Analysis[1][2][3]
-
Steric Gatekeeper (2-Cl): The chlorine atom at the ortho (2) position creates significant steric clash with the peptide backbone (
carbonyl), restricting rotameric freedom. This rigidification often favors specific bioactive conformations but imposes a high energy barrier during the acylation step of synthesis. -
Electronic Modulator (5-Cl): The chlorine at the meta (5) position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the amide proton (when part of the backbone) and enhances lipophilicity (
) without the symmetry of 2,6-substitution.
Key Physicochemical Data
| Property | Value / Characteristic | Impact on Synthesis/Bioactivity |
| Formula | C₁₄H₁₇Cl₂NO₄ | Molecular Weight: 334.20 g/mol |
| LogP (Est.) | ~3.8 - 4.2 | Significantly more lipophilic than Phe (LogP ~1.4), aiding membrane permeability.[1] |
| pKa (COOH) | ~3.5 | Slightly more acidic than Phe due to electron-withdrawing Cl groups. |
| Aryl Stability | High | The Ar-Cl bond is stable to standard HF cleavage conditions (0°C, 1h). |
| Solubility | DCM, DMF, NMP | Excellent solubility in organic solvents; poor in water. |
Part 2: Synthesis & Quality Control
While Fmoc-Phe(2,5-Cl₂)-OH is frequently cataloged, the Boc-protected variant often requires custom synthesis or on-site protection if not immediately available from major vendors.
Synthesis from Free Acid (Protocol)
If sourcing the specific Boc-derivative is difficult, convert the commercially available free amino acid or Fmoc-derivative (after deprotection).
-
Starting Material: 2,5-Dichloro-L-phenylalanine (CAS: 72-77-5 for parent structure).
-
Reagents: Di-tert-butyl dicarbonate (
), NaOH (1M), Dioxane/Water (1:1). -
Procedure:
-
Dissolve amino acid in 1:1 Dioxane/1M NaOH.
-
Add 1.1 eq
at 0°C. -
Stir at RT for 12–18 hours.
-
Acidify with KHSO₄ to pH 2–3 and extract with Ethyl Acetate.
-
-
QC Requirement: Purity >98% by HPLC. Free amino acid content <0.5% to prevent termination.[2]
Visualization: Structural & Electronic Map
The following diagram illustrates the steric and electronic zones of the molecule.
Caption: Functional map of Boc-Phe(2,5-Cl₂)-OH highlighting the steric interference zone at the 2-position and the lipophilic zone at the 5-position.
Part 3: SPPS Integration (Boc Chemistry)
The primary challenge with Boc-Phe(2,5-Cl₂)-OH is the coupling efficiency . The 2-chloro substituent creates a "steric wall" that impedes the approach of the incoming nucleophile (amino group of the resin-bound peptide).
Coupling Protocol (High-Efficiency)
Standard DIC/HOBt coupling is often insufficient, leading to deletion sequences. Use uronium/aminium salts or phosphonium salts for activation.
Recommended Cocktail: HATU / HOAt / DIEA
-
Rationale: HOAt (1-Hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt and utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling, crucial for sterically hindered amino acids [1].
Step-by-Step Procedure:
-
Dissolution: Dissolve Boc-Phe(2,5-Cl₂)-OH (3.0 eq relative to resin loading) in minimum dry DMF.
-
Activation: Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin. Note: Pre-activation time should not exceed 30 seconds to avoid racemization.
-
Coupling: Shake/Agitate for 2–4 hours (double the standard time).
-
Monitoring: Perform a Kaiser Test .
-
Colorless: Complete coupling.
-
Blue/Purple: Incomplete. Do NOT proceed. Recouple using PyAOP or symmetric anhydride method.
-
Deprotection & Cleavage
-
N-Terminal Deprotection: 50% TFA in DCM (Standard). The 2,5-Cl substituents do not interfere with Boc removal.
-
Final Cleavage (HF): Anhydrous HF (Hydrogen Fluoride) at 0°C for 60 mins.
Visualization: SPPS Decision Tree
This workflow ensures self-validating quality control during the synthesis.
Caption: Logic flow for coupling sterically hindered Boc-Phe(2,5-Cl₂)-OH, integrating mandatory QC checkpoints.
Part 4: Applications in Drug Design
Metabolic Stability
Incorporating 2,5-Cl₂-Phe into a peptide sequence (particularly at the P1 or P1' positions of cleavage sites) significantly retards enzymatic degradation. The steric bulk prevents the peptide backbone from fitting into the S1 pocket of serine proteases like chymotrypsin [2].
Halogen Bonding
The chlorine atoms can participate in halogen bonding (X-bond) with backbone carbonyls or receptor side chains. The 2,5-pattern offers a unique vector for these interactions compared to the mono-substituted variants, potentially increasing potency by orders of magnitude in specific GPCR targets.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link
-
Gentilucci, L., et al. (2010). Chemical Modifications of Peptides and Proteins. Current Pharmaceutical Design. Link
-
Boc-Phe(2,5-Cl2)-OH Structure Validation . PubChem CID: 71304146 (Isomer Reference).[5] Link[5]
-
Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Molecular Biology. Link
Sources
Technical Guide: Comparative Analysis of 2,5-Dichloro vs. 3,4-Dichloro-L-Phenylalanine
The following technical guide details the structural, physicochemical, and functional distinctions between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP).
Executive Summary: The "Ortho-Clash" vs. "Hydrophobic Reach"
In medicinal chemistry and protein engineering, the choice between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP) is rarely interchangeable. While both are lipophilic, electron-deficient phenylalanine analogs, their utility is bifurcated by their substitution patterns:
-
2,5-DCP is defined by the Ortho Effect . The chlorine at the 2-position creates significant steric hindrance, restricting side-chain rotation (
angle). This makes it a preferred tool for genetic code expansion (creating orthogonal translation systems) and for probing conformational entropy in receptor binding. -
3,4-DCP is defined by Hydrophobic Reach . The contiguous chlorine atoms at the meta and para positions create an extended lipophilic surface without imposing the steric penalties of an ortho-substituent. It is the gold standard for high-affinity ligand optimization (e.g., peptide stapling, "Magic Chloro" effect) where filling a hydrophobic pocket is the primary objective.
Physicochemical Profiling & Molecular Architecture
The positional isomerism fundamentally alters the electronic vectors and steric volume of the phenyl ring.
Comparative Properties Table[1]
| Property | 2,5-Dichloro-L-Phe (2,5-DCP) | 3,4-Dichloro-L-Phe (3,4-DCP) | Mechanistic Implication |
| Steric Profile | High Hindrance (Ortho-Cl) | Planar/Extended (Meta/Para-Cl) | 2,5-DCP restricts rotation; 3,4-DCP penetrates deep pockets. |
| Electronic Effect | Both are electron-withdrawing, lowering pKa of the amine/acid. | ||
| Lipophilicity (cLogP) | ~2.6 - 2.8 | ~2.9 - 3.1 | 3,4-DCP is slightly more lipophilic due to exposed surface area. |
| Transporter Affinity | Low/Modest (LAT1 substrate) | High (LAT1 high-affinity substrate) | 3,4-substitution mimics the "linear" recognition motif of LAT1. |
| Metabolic Stability | Blocks 2,5-hydroxylation | Blocks 3,4-hydroxylation (catechol formation) | 3,4-DCP prevents formation of reactive quinones via P450s. |
Structural Visualization (Graphviz)
The following diagram illustrates the functional divergence based on the chlorine position.
Caption: Divergent functional pathways driven by the steric "ortho-clash" of 2,5-DCP versus the lipophilic extension of 3,4-DCP.
Biological Applications & Case Studies
3,4-DCP: The "Magic Chloro" in Peptide Stapling
Context: In the design of inhibitors for protein-protein interactions (PPIs), such as the RPA70N domain (Replication Protein A), replacing native phenylalanine with 3,4-DCP often yields dramatic affinity gains.
-
Mechanism: The 3,4-dichloro motif fills hydrophobic sub-pockets that native Phe cannot reach. The electron-withdrawing chlorines also induce a quadrupole moment that can stack favorably with electron-rich residues (e.g., Arg, His) in the binding site.
-
Data Point: In RPA70N inhibitors, a single substitution of Phe with 3,4-DCP improved
by >100-fold (from M to low nM range) [1].[1]
2,5-DCP: Genetic Code Expansion
Context: 2,5-DCP is frequently used to evolve orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs, specifically derived from Methanococcus jannaschii.
-
Mechanism: The ortho-chlorine prevents the molecule from fitting into the wild-type synthetase active site, ensuring orthogonality. However, evolved mutants (e.g., MjTyrRS variants) open up the binding pocket to accommodate the steric bulk, allowing the site-specific incorporation of 2,5-DCP into proteins in E. coli or eukaryotic cells [2].
-
Utility: Once incorporated, the chlorine atoms serve as bio-orthogonal handles for palladium-catalyzed cross-coupling or as heavy atoms for X-ray crystallography phasing.
Transporter Pharmacology: LAT1 Specificity
The L-type Amino Acid Transporter 1 (LAT1) is critical for drug delivery across the Blood-Brain Barrier (BBB).
-
3,4-DCP (High Affinity): Meta-substituted phenylalanines are generally preferred substrates for LAT1. The 3,4-pattern mimics the geometry of high-affinity ligands like T3/T4 thyroid hormones (which LAT1 also transports), allowing for rapid uptake.
-
2,5-DCP (Lower Transport Rate): The ortho-substituent introduces a clash with the "gate" mechanism of the transporter. While it may bind, the translocation velocity (
) is often reduced compared to the 3,4-isomer or native Phe. This makes 2,5-DCP derivatives potential inhibitors rather than efficient substrates [3].
Experimental Protocols
Protocol A: Synthesis of 3,4-DCP via Enzymatic Resolution
Use this protocol to generate enantiopure 3,4-DCP from inexpensive precursors.
Reagents: 3,4-Dichlorobenzaldehyde, N-acetylglycine, Acetic anhydride, Sodium acetate, Acylase I (Aspergillus melleus).
-
Erlenmeyer Azlactone Synthesis:
-
Reflux 3,4-dichlorobenzaldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous NaOAc (30 mmol) in acetic anhydride (20 mL) for 2 hours.
-
Cool to precipitate the azlactone. Wash with cold water/ethanol.
-
-
Hydrolysis & Reduction:
-
Hydrolyze the azlactone in 1% NaOH/acetone to yield
-acetamidocinnamic acid. -
Perform hydrogenation (Pd/C, 1 atm
) to obtain -acetyl-DL-3,4-dichlorophenylalanine. Note: Monitor carefully to avoid dechlorination.
-
-
Enzymatic Resolution:
-
Dissolve the racemic N-acetyl derivative in water (adjust pH to 7.5 with LiOH).
-
Add Acylase I (100 mg) and incubate at 37°C for 24 hours.
-
Self-Validating Step: Monitor the release of free amine via ninhydrin stain on TLC.
-
Acidify to pH 5 to precipitate unreacted N-acetyl-D-isomer. Filter.
-
Purify the filtrate (containing L-3,4-DCP) via ion-exchange chromatography (Dowex 50W).
-
Protocol B: Genetic Incorporation of 2,5-DCP
Use this workflow to incorporate 2,5-DCP into a target protein (e.g., GFP) at position TAG.
-
Plasmid Setup:
-
pEVOL-2,5DCP: Encodes the orthogonal tRNA(CUA) and the evolved MjTyrRS variant specific for 2,5-DCP.
-
pTarget: Gene of interest with an amber codon (TAG) at the desired site.
-
-
Expression:
-
Transform E. coli BL21(DE3) with both plasmids.
-
Grow in 2xYT media at 37°C until
. -
Induction: Add 2,5-DCP (1 mM final conc.) dissolved in 1M NaOH (minimal volume) and induce protein expression with IPTG (1 mM) and Arabinose (0.2%).
-
-
Validation:
-
Lyse cells and purify protein via Ni-NTA.
-
Control: Run a parallel culture without 2,5-DCP. No full-length protein should be observed (validating orthogonality).
-
Mass Spec: Confirm mass shift (+69 Da vs Phe) to verify incorporation.
-
References
-
Frank, A. O., et al. (2014).[2] Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A. Journal of Medicinal Chemistry, 57(6), 2455–2461. Link
-
Chin, J. W., et al. (2003). An Expanded Eukaryotic Genetic Code.[3] Science, 301(5635), 964-967. Link
-
Ylikangas, H., et al. (2014). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][5] Journal of Medicinal Chemistry, 57(3), 1109–1120. Link
-
Huttunen, K. M., et al. (2016). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Antiproliferative Amino Acid Mimetics. Molecular Pharmaceutics, 13(8), 2654–2663. Link
Sources
- 1. Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-3-(2,5-Dichlorophenyl)-L-alanine: Sourcing, Properties, and Application in Peptide Synthesis
Introduction
In the landscape of modern drug discovery and chemical biology, non-natural amino acids (NNAAs) have emerged as indispensable tools for the rational design of novel peptides and peptidomimetics. The strategic incorporation of NNAAs allows researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the various classes of NNAAs, halogenated derivatives of phenylalanine are of particular interest. The introduction of halogen atoms onto the phenyl ring can profoundly influence the pharmacokinetics and pharmacodynamics of a peptide by altering its lipophilicity, steric profile, and electronic properties, often leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved biological activity.[1]
This guide provides a comprehensive technical overview of Boc-3-(2,5-Dichlorophenyl)-L-alanine, a key building block for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, reliable sourcing, and provide a detailed, field-proven protocol for its successful incorporation into a peptide sequence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound to advance their scientific objectives.
Compound Profile: Boc-3-(2,5-Dichlorophenyl)-L-alanine
The foundational step in utilizing any NNAA is a thorough understanding of its chemical and physical properties. Boc-3-(2,5-Dichlorophenyl)-L-alanine is an N-terminally protected derivative of 2,5-dichlorophenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in a specific methodology of peptide synthesis, known as Boc-SPPS. This group is stable under a wide range of conditions but can be selectively and cleanly removed using strong acids, a property that underpins the entire synthesis strategy.[2]
Caption: Chemical structure of Boc-3-(2,5-Dichlorophenyl)-L-alanine.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid | [3] |
| CAS Number | 1213352-71-6 | [3] |
| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [3] |
| Molecular Weight | 334.19 g/mol | [3] |
| Appearance | Typically an off-white to white powder or crystalline solid | [1] |
| Purity | ≥95% (Varies by supplier) | [3] |
| Storage | Store at 0-8°C in a dry, well-ventilated place | [1] |
Sourcing and Supplier Overview
The success of peptide synthesis is critically dependent on the quality and purity of the constituent amino acids. Impurities can lead to side reactions, the formation of deletion sequences, and significant challenges during purification. When sourcing Boc-3-(2,5-Dichlorophenyl)-L-alanine, it is imperative to select a supplier that provides comprehensive analytical data, including HPLC and/or NMR, to verify purity and identity.
Table of Representative Suppliers
| Supplier | Product Name | CAS Number | Purity Specification |
| Advanced ChemBlocks Inc. | BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE | 1213352-71-6 | 95% |
| Chem-Impex International | Boc-L-Phe(2,4-DiCl)-OH* | 114873-04-0 | ≥99% (HPLC) |
| BOC Sciences | Custom Synthesis Available | N/A | Per client specification |
| Ruifu Chemical | Boc-Amino Acids | Various | ≥98.0% (HPLC) |
| Spectrum Chemical | t-BOC Amino Acid Derivatives | Various | Varies by product |
*Note: Chem-Impex lists the 2,4-dichloro isomer, which is structurally similar. Researchers should ensure they are ordering the correct 2,5-dichloro isomer for their specific needs.
Core Applications in Research and Drug Development
The primary application of Boc-3-(2,5-Dichlorophenyl)-L-alanine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.
Rationale for Use:
-
Enhanced Biological Activity: The dichlorophenyl moiety provides significant steric bulk and alters the electronic environment of the side chain. This can lead to improved receptor binding affinity and specificity by creating new, favorable interactions within the binding pocket or by restricting the conformational flexibility of the peptide backbone.
-
Increased Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, enzymes that degrade peptides. This leads to a longer in vivo half-life, a critical attribute for therapeutic candidates.
-
Modulation of Lipophilicity: The chlorine atoms increase the lipophilicity of the amino acid residue, which can enhance the peptide's ability to cross cell membranes and improve its overall pharmacokinetic profile.
The choice of the Boc protecting group dictates the use of a Boc/Bzl (benzyl) protection strategy in SPPS. This "classic" approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the iterative removal of the N-terminal Boc group, and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage from the resin and removal of side-chain protecting groups.[4]
Experimental Protocol: Incorporation via Boc-SPPS
This section provides a detailed, step-by-step protocol for the incorporation of Boc-3-(2,5-Dichlorophenyl)-L-alanine into a growing peptide chain on a solid support resin. This protocol is self-validating, incorporating a key checkpoint to ensure reaction completion.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Materials and Reagents:
-
Peptide-resin (e.g., MBHA resin with the preceding amino acid deprotected)
-
Boc-3-(2,5-Dichlorophenyl)-L-alanine
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser Test Kit (Ninhydrin solutions)
-
Methanol, Isopropanol
Protocol:
-
Resin Preparation and Deprotection:
-
Begin with the peptide-resin from the previous cycle. Swell the resin in DCM for 20 minutes.
-
Perform the N-terminal Boc deprotection by treating the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes, followed by a second treatment for 20-30 minutes. The TFA cleaves the Boc group, exposing a free amine on the N-terminal amino acid.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x) to remove residual TFA and prepare for coupling.
-
-
Neutralization:
-
Neutralize the resulting ammonium salt on the resin by treating it with a solution of 10% DIEA in DMF (v/v) for 2 minutes, twice.
-
Wash the resin with DMF (5x) to remove excess DIEA. The resin now has a free primary amine ready for coupling.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow this activation to proceed for 2-5 minutes.
-
Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Boc-amino acid into a more electrophilic active ester, facilitating rapid and efficient amide bond formation with the resin-bound amine.[4]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.
-
-
Validation via Kaiser Test (Self-Validating System):
-
After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.
-
Perform the Kaiser test. This colorimetric test detects free primary amines.
-
Interpretation:
-
Yellow/Colorless Beads: Indicates a negative result (no free amines), meaning the coupling reaction is complete.
-
Blue/Purple Beads: Indicates a positive result (presence of free amines), meaning the coupling is incomplete. If positive, the coupling step (Step 4) must be repeated.
-
-
Trustworthiness: This step is critical for ensuring the integrity of the final peptide. Proceeding without confirming complete coupling leads to the formation of undesired deletion sequences, which are often difficult to separate from the target peptide.
-
-
Washing:
-
Once a negative Kaiser test is confirmed, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.
-
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Always handle Boc-3-(2,5-Dichlorophenyl)-L-alanine in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 0-8°C).[1]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[5]
Conclusion
Boc-3-(2,5-Dichlorophenyl)-L-alanine is a valuable and powerful tool for peptide chemists and drug developers. Its unique dichlorinated phenyl side chain offers a strategic method for enhancing the biological properties of synthetic peptides, from increasing metabolic stability to improving receptor affinity. By understanding its chemical properties, sourcing from reputable suppliers, and employing robust, self-validating synthesis protocols like the one detailed here, researchers can confidently incorporate this non-natural amino acid to push the boundaries of peptide design and therapeutic innovation.
References
-
Ottokemi. (n.d.). Boc-L-alanine, 99%. Retrieved from [Link]
-
Peptide Technologies. (n.d.). BOC D AMINO ACIDS. Retrieved from [Link]
-
Ferreira, P. M. T., Maia, H. L. S., Monteiro, L. S., & Sacramento, J. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. ResearchGate. Retrieved from [Link]
-
Ruifu Chemical. (n.d.). Boc-Amino Acids Factory. Retrieved from [Link]
- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
-
White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]
-
Durham e-Theses. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE 95% | CAS: 1213352-71-6 | AChemBlock [achemblock.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Topic: Solid-Phase Peptide Synthesis Protocol for Boc-2,5-dichlorophenylalanine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance potency, stability, and target specificity. Boc-2,5-dichlorophenylalanine is a valuable building block that introduces a sterically demanding and electronically modified aromatic moiety. However, its significant steric bulk presents challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide to the successful incorporation of Boc-2,5-dichlorophenylalanine using the robust Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. We will delve into the rationale behind procedural choices, from resin selection and optimized coupling strategies to final cleavage and analysis, ensuring a high-yield, high-purity synthesis.
Introduction to Boc-SPPS for Challenging Residues
The Boc/Bzl strategy is a classic and powerful method for SPPS.[1] It relies on a graded acid lability approach: the temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups (and the resin linkage) require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final removal.[1][2]
The synthesis proceeds in a C-to-N direction through repeated cycles of deprotection and coupling (Figure 1). While standard protocols are effective for most proteinogenic amino acids, sterically hindered residues like Boc-2,5-dichlorophenylalanine demand special consideration. The dichlorinated phenyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and diminished overall yield. This guide addresses these challenges with optimized protocols and discusses the use of high-efficiency coupling reagents.[3][4]
Caption: General workflow of the Boc-SPPS cycle.
Materials and Reagents
Resins
-
For C-terminal peptide acids: Merrifield resin or PAM resin (0.5 - 1.0 mmol/g loading).[5]
-
For C-terminal peptide amides: MBHA resin or BHA resin (0.5 - 1.0 mmol/g loading).[5]
Solvents & Reagents
-
Boc-2,5-dichlorophenylalanine
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH) and Isopropanol (IPA)
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide). For difficult couplings, consider HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][6]
-
Cleavage Reagents: TFMSA, Anhydrous HF (specialized apparatus required), thioanisole, m-cresol, 1,2-ethanedithiol (EDT).
-
Cold diethyl ether (Et₂O)
Safety Precautions
Boc-2,5-dichlorophenylalanine is derived from 2,5-dichloroaniline, a compound that is toxic if inhaled, ingested, or absorbed through the skin.[7][8] Always handle the solid amino acid and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Strong acids like TFA, TFMSA, and HF are extremely corrosive and must be handled with extreme caution in a designated chemical fume hood.
Detailed Synthesis Protocol
This protocol assumes a starting scale of 0.25 mmol on a 0.8 mmol/g loading resin (approx. 312 mg of resin). All volumes are given per gram of resin unless specified.
Part A: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell the resin in DCM (15 mL/g) for 30 minutes in a reaction vessel with gentle agitation.[10] Drain the DCM.
-
First Amino Acid Attachment: For attaching the first amino acid to Merrifield resin, the cesium salt method is recommended to minimize racemization.[1]
-
Dissolve Boc-amino acid (1.2 eq) in ethanol.
-
Add water and adjust the pH to 7.0 with 2 M Cs₂CO₃.
-
Evaporate to dryness and co-evaporate with dioxane twice.
-
Dissolve the resulting cesium salt in DMF (10 mL/g resin).
-
Add this solution to the pre-swollen resin and heat at 50°C overnight with agitation.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH. Dry under vacuum.
-
Part B: The Elongation Cycle
The following cycle is repeated for each amino acid in the sequence.
Table 1: Standard SPPS Cycle Parameters
| Step | Reagent/Solvent | Volume (per g resin) | Duration | Repeats |
| 1. Wash | DCM | 10 mL | 1 min | 3x |
| 2. Deprotection | 50% TFA in DCM | 10 mL | 1 x 2 min, 1 x 25 min | 2x |
| 3. Wash | DCM | 10 mL | 1 min | 3x |
| 4. Wash | IPA | 10 mL | 1 min | 2x |
| 5. Wash | DCM | 10 mL | 1 min | 3x |
| 6. Neutralization | 10% DIEA in DCM | 10 mL | 2 min | 2x |
| 7. Wash | DCM | 10 mL | 1 min | 3x |
| 8. Coupling | See Protocol Below | ~5-7 mL | 1-4 hours | 1-2x |
| 9. Wash | DMF | 10 mL | 1 min | 3x |
| 10. Wash | DCM | 10 mL | 1 min | 3x |
Step-by-Step Cycle Description:
-
Nα-Boc Deprotection: The N-terminal Boc group is removed with 50% TFA in DCM.[5] A short pre-wash is followed by a longer deprotection step. This reaction generates a tert-butyl cation, which can alkylate sensitive residues like Trp or Met. If these are present, add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger.[2][5]
-
Washing: Thorough washing with DCM and IPA is crucial to remove residual TFA and byproducts.[5]
-
Neutralization: Before coupling, the N-terminal ammonium trifluoroacetate salt must be converted to the free amine. This is achieved by washing with a 10% solution of a hindered base, DIEA, in DCM.[10]
-
Coupling of Boc-2,5-dichlorophenylalanine: This is the most critical step. Due to steric hindrance, a standard DCC/HOBt coupling may be insufficient. The use of a uronium/aminium-based reagent like HBTU or the more potent HATU is strongly recommended.[1][3]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-2,5-dichlorophenylalanine (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIEA (6 eq) and allow the solution to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring Reaction Completion: Perform a qualitative ninhydrin (Kaiser) test.[1]
-
Negative Test (beads are colorless/yellow): Coupling is complete. Proceed to the next washing step.
-
Positive Test (beads are blue/purple): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with freshly prepared activated amino acid ("double coupling").[10] For extremely difficult couplings, switching to a stronger reagent like HATU may be necessary.[6]
-
-
An alternative, highly efficient approach is In Situ Neutralization , which combines the neutralization and coupling steps. This method is known to improve efficiency, especially for "difficult" sequences, by minimizing peptide chain aggregation.[6][11]
Caption: Workflow for in situ neutralization and coupling.
Part C: Final Cleavage and Peptide Isolation
Final cleavage in Boc-SPPS requires strong acids. While HF is traditional, TFMSA offers a viable, albeit still hazardous, alternative that does not require a specialized apparatus.[12] The choice of "cleavage cocktail" is critical and depends on the peptide sequence.
Table 2: Common Boc-SPPS Cleavage Cocktails
| Method | Reagent Composition (v/v) | Target Residues / Comments | Reference |
| Standard HF | HF:Anisole (9:1) | For peptides without sensitive residues. | [12] |
| HF with Scavengers | HF:DMS:Anisole (10:1:1) | Protects most residues. Add p-thiocresol for Cys. | |
| Low-High TFMSA | Low: TFMSA:TFA:DMS:m-cresol (1:5:3:1) High: TFMSA:TFA:m-cresol (2:7:1) | Two-step method. "Low" removes side-chains, "High" cleaves from resin. Reduces side reactions. | |
| TMSOTf | TMSOTf:TFA:m-cresol (~2:7:1.2) | Alternative to HF/TFMSA. Does not cleave Arg(Tos) easily. | [5] |
Protocol: Low-High TFMSA Cleavage
Caution: Perform this entire procedure in a certified chemical fume hood. Wear a face shield, acid-resistant apron, and heavy-duty gloves.
-
Preparation: Dry the final peptide-resin under high vacuum overnight. Place the dried resin (e.g., 250 mg) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.
-
Low TFMSA Deprotection:
-
Prepare the "Low" cocktail: Add m-cresol (250 µL), DMS (750 µL), and TFA (1.25 mL) to the flask.
-
Slowly add TFMSA (250 µL) dropwise while stirring vigorously.
-
Allow the reaction to proceed for 3 hours at 0-5°C.
-
-
Resin Wash: Transfer the mixture to a sintered glass funnel. Wash the resin thoroughly with cold diethyl ether and dry by suction.
-
High TFMSA Cleavage:
-
Return the resin to a clean, cooled flask.
-
Prepare the "High" cocktail: Add m-cresol (250 µL) and TFA (1.75 mL).
-
Slowly add TFMSA (500 µL) dropwise.
-
Stir for 1.5 - 2 hours at 0-5°C to cleave the peptide from the resin.
-
-
Peptide Precipitation & Isolation:
-
Filter the resin away from the cleavage solution. Wash the resin twice with a small amount of fresh TFA.
-
Combine the filtrates and add this solution dropwise into a large volume (8-10 fold) of vigorously stirring, ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
Isolate the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Caption: Post-synthesis cleavage and workup procedure.
Peptide Analysis and Purification
The success of the synthesis must be validated through analytical techniques before proceeding to purification.
-
Purity Analysis: The purity of the crude peptide is determined using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] This will reveal the percentage of the target peptide relative to impurities such as deletion or truncated sequences.
-
Identity Confirmation: The molecular weight of the crude product should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure the correct peptide was synthesized.[14][15]
-
Purification: The crude peptide is typically purified using preparative RP-HPLC to isolate the target peptide from synthesis-related impurities.[13][16]
Conclusion
The successful incorporation of the sterically demanding Boc-2,5-dichlorophenylalanine residue via Boc-SPPS is readily achievable with key procedural modifications. The critical factors for success are the selection of a high-efficiency coupling reagent, such as HBTU or HATU, diligent monitoring of the coupling reaction completion with the ninhydrin test, and the readiness to perform a double coupling if necessary. Furthermore, the use of a well-formulated scavenger cocktail during the final strong-acid cleavage step is essential to preserve peptide integrity. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable non-canonical amino acid to advance their peptide-based drug discovery programs.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.
- Schnölzer, M., et al. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- AAPPTec. Overview of Solid Phase Peptide Synthesis. AAPPTec.
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.
- INCHEM. (1993). ICSC 0142 - 2,5-DICHLOROANILINE.
- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.
- ResolveMass Laboratories Inc. (2025).
- CDH Fine Chemical. (2021).
- ChemicalBook. (2026).
- International Journal of Science and Research Archive. (2025).
- Miranda, L.P., & Mezo, A.R. (2010). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Future Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. ijsra.net [ijsra.net]
- 16. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Coupling Strategies for Sterically Hindered and Ortho-Substituted Amino Acids
Abstract
The synthesis of peptides containing sterically hindered residues—specifically ortho-substituted aromatic amino acids (e.g., 2-Me-Phe, 2-Cl-Phe),
The Steric Challenge: Mechanism of Failure
Steric hindrance at the
-
Oxazolone (Azlactone) Formation: The slow coupling rate increases the lifetime of the activated ester, allowing the amide backbone oxygen to attack the activated carbonyl, forming an oxazolone. This intermediate is highly prone to base-catalyzed racemization.
-
-Lactam Formation: In
-methylated peptides, sequence-specific steric clash can promote internal cyclization over intermolecular coupling.
Mechanism of Neighboring Group Participation (Anchimeric Assistance)
Reagents containing a pyridine nitrogen (HOAt, HATU) or an oxime ether (Oxyma, COMU) accelerate coupling via a cyclic transition state. The heteroatom acts as a general base, positioning the incoming amine for attack.
Figure 1: Mechanism of anchimeric assistance.[1][2][3][4][5][6][7][8][9] The pyridine nitrogen (HOAt) or oxime oxygen (Oxyma) hydrogen-bonds with the incoming amine, accelerating the reaction relative to oxazolone formation.
Reagent Selection Matrix
Do not rely on a single reagent. Use this hierarchy based on steric demand.
| Tier | Reagent Class | Reagents | Best Use Case | Mechanism/Notes |
| 1 | Standard | HBTU / TBTU | Unhindered residues (Ala, Gly, Phe) | Low cost. High racemization risk for Cys/His.[8] |
| 2 | High Efficiency | COMU / HATU | Ortho-substituted Phe , N-Me-Xaa | HATU is the gold standard but explosive (HOAt). COMU is safer, more soluble, and often superior.[10] |
| 3 | Low Epimerization | T3P (Propylphosphonic anhydride) | Fragment condensation, Macrocyclization | No guanidinylation. Water-soluble byproducts.[2] Slow but very clean. |
| 4 | Extreme Sterics | Acid Fluorides (TFFH, BTFFH) | Aib-Aib , N-Me-Aib | Small leaving group (F-) minimizes steric clash. Highly reactive. |
| 5 | Solid Phase | PyBOP / PyAOP | On-resin hindered couplings | PyBOP is standard; PyAOP is the stronger HOAt analog.[4] |
Decision Tree for Protocol Selection
Figure 2: Logic flow for selecting the optimal coupling reagent based on steric hindrance and racemization sensitivity.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU/COMU)
Best for: Single residue extension of ortho-substituted phenylalanines or N-methyl amino acids.
Reagents:
-
Amino Acid: 4.0 eq (relative to resin loading)[1]
-
Coupling Reagent: HATU or COMU (3.9 eq)
-
Base: DIPEA (8.0 eq) or TMP (2,4,6-trimethylpyridine) for Cys/His.
-
Solvent: DMF (anhydrous). Note: Use NMP for aggregation-prone sequences.
Procedure:
-
Pre-activation: Dissolve Fmoc-AA-OH and HATU/COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .
-
Critical: Do not pre-activate longer than 2 mins; the active ester can convert to the inactive guanidinium species.
-
-
Coupling: Add mixture to the resin.
-
Reaction Time:
-
Standard hindered: 1 hour.[11]
-
Ortho-substituted: 2 hours.
-
-
Double Coupling: Drain, wash with DMF, and repeat steps 1–3 with fresh reagents.
-
Monitoring: Use the Chloranil test (for secondary amines/Proline/N-Me) or Kaiser test (primary amines).
Protocol B: The "Low Racemization" Route (T3P)
Best for: Segment condensation or when HATU causes excessive epimerization.
Reagents:
-
T3P: 50% w/w solution in EtOAc or DMF.
-
Base: DIPEA (3–5 eq) or N-Methylmorpholine (NMM).
-
Solvent: EtOAc, DMF, or 2-MeTHF.
Procedure:
-
Dissolution: Dissolve the carboxylic acid component (1.0 eq) and amine component (1.0 eq) in the solvent (0.1 M concentration).
-
Cooling: Cool the mixture to 0°C (essential to suppress epimerization).
-
Addition: Add Base (3.0 eq), followed by dropwise addition of T3P (1.5–2.0 eq).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir overnight if necessary.
-
Workup: T3P byproducts are water-soluble.[2] Wash organic layer with water, sat. NaHCO₃, and brine.
Protocol C: The "Bunker Buster" (Acid Fluorides via TFFH)
Best for: Aib-Aib junctions, N-Me-Aib, or when HATU fails.
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 4.0 eq.
-
Base: DIPEA (8.0 eq).[1]
-
Solvent: DCM or DMF.
Procedure:
-
Activation: Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in DCM (or DMF).
-
Fluorination: Add DIPEA (8 eq). Stir for 15–30 minutes under Nitrogen.
-
Note: This generates the Fmoc-amino acid fluoride in situ.
-
-
Reaction Time: 2–16 hours.
-
Heat: If using a microwave synthesizer, heat to 75°C for 20 mins (Caution: Check resin stability).
Optimization & Troubleshooting
Solvent Effects
For difficult couplings, the solvent dictates the swelling of the resin and the conformation of the peptide.
-
DMF: Standard.[10]
-
NMP: Better swelling for polystyrene resins; disrupts aggregation.
-
Binary Systems: DMSO:NMP (1:4) is highly effective for "difficult sequences" (poly-Ala/Val/Ile) that aggregate via
-sheets.
Microwave Assistance
Microwave irradiation (typically 75°C, 30–50W) is the single most effective variable for steric hindrance.
-
Protocol: Use COMU/DIPEA at 75°C for 5–10 mins.
-
Warning: Avoid heating Cys and His (racemization prone) or Arg (
-lactam formation).
Comparison of Reagent Efficiency (Yield %)
Data approximated from comparative studies on Aib-Aib coupling [1, 5].
| Reagent | Conditions | Yield (Aib-Aib) | Racemization (DL %) |
| HBTU | 1h, RT | < 10% | High |
| HATU | 1h, RT | 65% | < 1% |
| COMU | 1h, RT | 70% | < 1% |
| TFFH | 2h, RT | 95% | < 0.5% |
| T3P | 24h, RT | 80% | Lowest |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10][12] An efficient peptide coupling additive.[1][4][6][8][10][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Archibald, T. G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Green Chemistry, 25, 2682-2690. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. peptide.com [peptide.com]
- 13. jpt.com [jpt.com]
Application Note: Optimized Coupling of Sterically Hindered Boc-Phe(2,5-Cl2)-OH
Comparative Protocol: HATU vs. PyAOP
Executive Summary
The incorporation of Boc-Phe(2,5-Cl2)-OH (2,5-dichlorophenylalanine) into peptide sequences presents a dual challenge: significant steric hindrance at the ortho (2-position) and electronic deactivation of the nucleophile if the residue is N-terminal. While HATU is the industry standard for difficult couplings, its mechanism carries a critical liability—guanidinylation —when reaction kinetics are slow. PyAOP , a phosphonium-based analog, offers a distinct advantage for this specific substrate by eliminating the guanidinylation pathway, allowing for prolonged reaction times and "double coupling" strategies without chain termination.
This guide provides a head-to-head technical analysis and detailed protocols for using both reagents, recommending PyAOP as the superior choice for this specific sterically hindered amino acid.
The Scientific Challenge: The "Steric Wall"
The 2,5-dichloro substitution pattern on the phenylalanine ring creates a "steric wall." The chlorine atom at the 2-position (ortho) physically blocks the trajectory of the incoming amine nucleophile toward the activated carbonyl carbon.
-
Kinetic Consequence: The coupling rate (
) drops significantly compared to native Phenylalanine. -
The Risk: In slow reactions, the activated amino acid competes with the coupling reagent itself for the amine.
-
HATU Risk: If the amine cannot access the activated ester quickly, it may attack the central carbon of the HATU uronium salt, forming a guanidino-peptide . This is a dead-end side product (chain termination).
-
PyAOP Advantage: Being a phosphonium salt, PyAOP lacks the central carbon electrophile present in uronium salts. It cannot guanidinylate the amine, making it safe for the extended reaction times required by Boc-Phe(2,5-Cl2)-OH.
-
Mechanistic Visualization: The Guanidinylation Trap
The following diagram illustrates the divergent pathways. Note how HATU presents two electrophilic sites (Good vs. Bad), while PyAOP presents only the desired activation pathway.
Figure 1: Mechanistic comparison showing the "Guanidinylation Trap" inherent to HATU during slow couplings, which PyAOP avoids.
Comparative Data Profile
| Feature | HATU (Uronium) | PyAOP (Phosphonium) |
| Core Structure | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Hexafluorophosphate Azabenzotriazole Pyrrolidino Phosphonium |
| Active Ester | OAt (7-aza-1-hydroxybenzotriazole) | OAt (7-aza-1-hydroxybenzotriazole) |
| Reactivity (Intrinsic) | Extremely High | Extremely High |
| Guanidinylation Risk | High (if excess used or slow reaction) | None |
| Recoupling Strategy | Must filter/wash before recoupling | Can "spike" reaction (add more reagent in situ) |
| Solubility (DMF) | Excellent | Good |
| Cost | Moderate | High |
| Recommendation for 2,5-Cl2 | Use only with strict stoichiometry (1:1) | Preferred (Use excess allowed) |
Experimental Protocols
General Setup (Solid Phase)
-
Resin: Polystyrene or PEG-PS (e.g., Merrifield or PAM for Boc chemistry).
-
Solvent: Anhydrous DMF (NMP is a superior alternative for aggregation-prone sequences).
-
Base: N,N-Diisopropylethylamine (DIEA). Note: Collidine is preferred if racemization is observed, but DIEA is standard for coupling efficiency.
Protocol A: HATU (The "Precision" Method)
Use this if PyAOP is unavailable. Precision is required to prevent side reactions.
-
Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Critical: Use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no free HATU exists to react with the resin-bound amine.
-
-
Activation: Add DIEA (6.0 eq) to the solution. Shake for exactly 30 seconds.
-
Do not pre-activate for >1 minute. Long pre-activation can lead to epimerization via oxazolone formation.
-
-
Coupling: Add the activated solution immediately to the resin-bound free amine.
-
Incubation: Agitate for 45–60 minutes at room temperature.
-
Warning: Do not extend beyond 1 hour. If the reaction is incomplete, wash and recouple rather than waiting.
-
-
Wash: Drain and wash with DMF (3x) and DCM (3x).
-
Test: Perform Kaiser Test (Ninhydrin). If positive (blue), proceed to Double Coupling .
Protocol B: PyAOP (The "Power" Method) — RECOMMENDED
Use this for maximum yield with hindered substrates.
-
Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (4.0 eq) and PyAOP (4.0 eq) in DMF.
-
Activation: Add DIEA (8.0 eq). Shake for 30 seconds.
-
Coupling: Add to resin.
-
Incubation: Agitate for 2 to 4 hours (or overnight if needed).
-
Benefit: The phosphonium salt is stable and will not side-react with the amine over time.
-
-
Re-Spike (Optional): For extremely difficult couplings, add an additional 1.0 eq of PyAOP and 2.0 eq of DIEA directly to the reaction vessel after 2 hours (no filtration needed).
-
Wash: Drain and wash with DMF (3x) and DCM (3x).
Troubleshooting & Decision Logic
When dealing with 2,5-dichloro substitution, standard monitoring often fails because the steric bulk can also inhibit the Kaiser test reagents. Use the Chloranil test for secondary amines or micro-cleavage LCMS for definitive results.
Figure 2: Decision tree for optimizing the coupling process. Note that if HATU fails, one must check for guanidinylation before attempting to recouple.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[4][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.
-
Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[7][9] Journal of Organic Chemistry, 63(26), 9678–9683.
- Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides, 213-214.
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents: Mechanism and Selection Guide.
-
ThermoFisher Scientific. Technical Note: Guanidinium Formation during in situ Activation.
Sources
- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 3. BJOC - Peptoids and polyamines going sweet: Modular synthesis of glycosylated peptoids and polyamines using click chemistry [beilstein-journals.org]
- 4. jpt.com [jpt.com]
- 5. PyAOP reagent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. bachem.com [bachem.com]
- 9. users.uniwa.gr [users.uniwa.gr]
Microwave-assisted synthesis of peptides containing 2,5-dichlorophenylalanine
Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing 2,5-Dichlorophenylalanine
Abstract
The incorporation of halogenated amino acids, specifically 2,5-dichlorophenylalanine (2,5-Cl
Introduction: The Steric & Electronic Challenge
2,5-Dichlorophenylalanine is a non-canonical amino acid used to restrict conformational flexibility and improve the pharmacokinetic profile of peptide therapeutics.
-
Steric Hindrance: The chlorine atom at the ortho (2) position creates significant steric clash with the
-amine, impeding nucleophilic attack during acylation. -
Electronic Effects: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the amino group once the 2,5-Cl
-Phe is anchored to the resin, making the subsequent coupling step equally challenging. -
Aggregation: Hydrophobic clustering of halogenated side chains can induce on-resin aggregation (typically
-sheet formation), causing "difficult sequences" where solvation is compromised.
Why Microwave Irradiation? Microwave energy (2450 MHz) provides direct dielectric heating to the solvent and resin. This rapid oscillation disrupts chain aggregation and provides the activation energy necessary to overcome the steric barrier of the ortho-chloro substituent, achieving coupling rates 10–20x faster than conventional methods.
Materials & Reagents
Resin Selection:
-
Recommendation: Rink Amide ProTide or ChemMatrix resins are preferred over polystyrene (PS) due to better swelling properties in MW-compatible solvents (DMF/NMP).
-
Loading: Low loading (0.2 – 0.4 mmol/g) is critical to prevent steric crowding between growing chains containing bulky 2,5-Cl
-Phe residues.
Reagent Preparation Table:
| Reagent | Concentration | Solvent | Preparation Notes |
| Activator (Base) | 1.0 M DIC | DMF | Diisopropylcarbodiimide. Keep anhydrous. |
| Activator (Additive) | 1.0 M Oxyma Pure | DMF | Ethyl (hydroxyimino)cyanoacetate. Safer/more efficient than HOBt. |
| Deprotection | 20% Piperidine | DMF | Add 0.1 M Oxyma to suppress racemization/aspartimide formation. |
| Amino Acids | 0.2 M | DMF | Dissolve 2,5-Cl |
| Cleavage Cocktail | 92.5:2.5:2.5:2.5 | TFA:TIS:H | Prepare fresh. DODT scavenges halogen radicals. |
Experimental Protocol
Resin Preparation
-
Weigh resin (0.1 mmol scale) into the microwave reaction vessel.
-
Swell in DMF (5 mL) for 15 minutes at Room Temperature (RT).
-
Drain and perform initial deprotection (see below).
Microwave Synthesis Cycles
The following parameters are optimized for a CEM Liberty Blue™ or similar automated MW synthesizer.
A. Fmoc Deprotection (Standard)
-
Reagent: 20% Piperidine/0.1M Oxyma in DMF.
-
Volume: 4 mL.
| Stage | Temp (°C) | Power (W) | Time (sec) | Delta T |
| Initial | 75 | 155 | 30 | 2 |
| Main | 90 | 30 | 120 | 1 |
B. Coupling: Standard Amino Acids
-
Reagents: 5 eq. AA, 5 eq.[1] DIC, 5 eq. Oxyma.
-
Condition: Single Coupling.
| Temp (°C) | Power (W) | Time (sec) |
| 90 | 30 | 120 |
C. Coupling: 2,5-Dichlorophenylalanine (The Critical Step)
-
Rationale: The ortho-chloro group hinders the approach of the activated ester. High energy is required, but excessive heat (>75°C) with strong bases (like DIEA) risks racemization.
-
Reagents: 5 eq. Fmoc-2,5-Cl
-Phe-OH, 5 eq. DIC, 5 eq. Oxyma. -
Method: Double Coupling is mandatory.
| Coupling | Temp (°C) | Power (W) | Time (min) | Notes |
| 1st Pass | 75 | 30 | 5:00 | Standard MW coupling. |
| 2nd Pass | 75 | 30 | 5:00 | Fresh reagents. Ensure complete conversion. |
D. Coupling: The Residue After 2,5-Cl
-
Rationale: The N-terminus of the anchored 2,5-Cl
-Phe is sterically shielded and electron-deficient. -
Reagents: Switch to HATU/DIEA for this specific step if DIC/Oxyma fails, or use extended DIC/Oxyma cycles.
-
Protocol: Double Couple at 75°C for 10 minutes.
Workflow Visualization
The following diagram illustrates the decision logic for selecting coupling conditions based on amino acid sterics.
Figure 1: Decision matrix for adaptive microwave coupling conditions. Note the specialized pathways for hindered residues and the subsequent difficult coupling.
Cleavage and Purification
-
Wash: Wash resin with DCM (3x) and MeOH (3x) after final deprotection. Dry under N
.[2] -
Cleavage: Add Cleavage Cocktail (TFA/TIS/H
O/DODT).-
Microwave Cleavage: 38°C for 30 minutes (Optional, speeds up process).
-
Room Temp Cleavage: 2 hours (Standard).
-
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.
-
Analysis: Analyze via UPLC-MS. Expect a characteristic isotopic pattern for the dichloro-substitution (M, M+2, M+4 peaks).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of 2,5-Cl | Steric hindrance at the ortho position. | Switch to HATU/HOAt/DIEA (1:1:2) at 60°C for 10 min. (Note: Monitor for racemization). |
| Racemization | Overheating or excessive base usage. | Reduce temp to 50°C and extend time to 20 min. Use DIC/Oxyma exclusively (no DIEA). |
| Deletion of AA after 2,5-Cl | Nucleophile (amine) is shielded. | Use PyAOP or HATU for this specific step. Increase temperature to 75°C. |
| Aspartimide Formation | Asp residue present in sequence. | Add 0.1 M Oxyma to the 20% Piperidine deprotection solution. |
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis based on the Fmoc Protecting Group Strategy. Source: National Institutes of Health (NIH) / Methods Mol Biol. URL:[Link]
-
Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Source: PubMed / J Pept Sci. URL:[Link]
-
Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines. (Demonstrates stability of halogenated Phe derivatives under MW). Source: MDPI Molecules. URL:[Link][3]
-
Microwave-Assisted SPPS of Hindered Non-Standard Amino Acids. Source: CEM Corporation Application Note. URL:[Link]
Sources
Application Note: Solubility & Handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine
This Application Note and Protocol guide is structured to provide a rigorous, field-validated approach to working with Boc-3-(2,5-Dichlorophenyl)-L-alanine . It addresses the specific solubility challenges inherent to halogenated, hydrophobic amino acids in Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Boc-3-(2,5-Dichlorophenyl)-L-alanine (CAS: 1213352-71-6) is a highly hydrophobic, non-canonical amino acid used to introduce steric bulk and lipophilicity into peptide backbones. While N,N-Dimethylformamide (DMF) is the standard solvent for Boc-chemistry, N-Methyl-2-pyrrolidone (NMP) offers superior solvation kinetics for "difficult" hydrophobic sequences.
This guide provides a validated protocol for determining the saturation limit of this compound and recommends NMP as the preferred solvent for coupling reactions involving this residue to mitigate aggregation and steric hindrance.
Chemical Context & Solvent Science
The Compound Challenge
The 2,5-dichlorophenyl moiety introduces two critical challenges:
-
Lipophilicity: The halogenation significantly increases the LogP compared to native Phenylalanine, leading to strong hydrophobic clustering in aqueous or semi-aqueous environments.
-
Steric Bulk: The ortho-chlorine atom creates steric clash potential, slowing down acylation rates and requiring higher effective concentrations of the activated species.
Solvent Mechanism: DMF vs. NMP
While both solvents are dipolar aprotic, their physicochemical differences dictate their utility for this specific compound.
| Feature | DMF (N,N-Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) | Impact on Boc-Phe(2,5-Cl)-OH |
| Polarity | High ( | High ( | Both sufficient to dissolve the Boc-carbamate. |
| Viscosity | Low (0.92 cP) | Higher (1.67 cP) | NMP's viscosity aids in resin swelling but requires longer mixing. |
| Resin Swelling | Good for Polystyrene | Superior for Polystyrene | NMP allows better penetration of the bulky amino acid into the resin core. |
| Aggregation | Moderate disruption | High disruption | NMP breaks |
| Safety | Hepatotoxic | Reprotoxic (SVHC) | Critical: NMP requires stricter handling controls (EU REACH restricted). |
Expert Insight: For standard residues, DMF is preferred due to lower viscosity and cost. However, for Boc-3-(2,5-Dichlorophenyl)-L-alanine , NMP is recommended during the coupling step to maximize resin swelling and prevent on-resin precipitation of the hydrophobic chain.
Protocol: Saturation Solubility Determination
Objective: To determine the precise solubility limit (
Materials
-
Analyte: Boc-3-(2,5-Dichlorophenyl)-L-alanine (Dry powder, >98% purity).
-
Solvents: Anhydrous DMF and NMP (treated with 4Å molecular sieves for 24h).
-
Equipment: UV-Vis Spectrophotometer, benchtop centrifuge, analytical balance, 0.22 µm PTFE syringe filters.
Workflow Diagram
Figure 1: Step-by-step workflow for determining the saturation solubility limit.
Step-by-Step Methodology
-
Preparation: Place 100 mg of the amino acid into a 1.5 mL microcentrifuge tube.
-
Initial Solvation: Add 500 µL of the test solvent (DMF or NMP).
-
Agitation: Vortex vigorously for 2 minutes. If solid remains, sonicate for 5 minutes (ensure water bath temp <30°C to prevent Boc-deprotection).
-
Saturation Verification:
-
If clear: Add additional 20 mg increments of solid until precipitation persists.
-
If cloudy/precipitate: Proceed to step 5.
-
-
Equilibration: Agitate at room temperature (25°C) for 1 hour to ensure thermodynamic equilibrium.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE filter.
-
Quantification:
-
Dilute 10 µL of the filtrate into 990 µL of Methanol (1:100 dilution).
-
Measure Absorbance at
(typically ~260 nm for the dichlorophenyl ring). -
Calculate concentration using a pre-determined standard curve or gravimetric evaporation of a known volume.
-
Expected Result: Solubility in NMP is typically 10-15% higher than in DMF due to better interaction with the hydrophobic aromatic ring. Target concentration for SPPS is 0.1 M to 0.2 M .
Application Protocol: SPPS Coupling
Objective: To efficiently couple Boc-3-(2,5-Dichlorophenyl)-L-alanine to a growing peptide chain while minimizing aggregation.
Reagent Setup
-
Activator: HATU or HBTU (0.5 M in DMF).
-
Base: DIPEA (2.0 M in NMP).
-
Amino Acid Stock: 0.2 M Boc-3-(2,5-Dichlorophenyl)-L-alanine dissolved in NMP .
The "Magic Mixture" Strategy
For this specific hydrophobic residue, pure DMF often results in incomplete coupling. We recommend a binary solvent system.
Recommended Coupling Solution:
-
Solvent: 70% NMP / 30% DMF (v/v).
-
Rationale: NMP maximizes swelling of the polystyrene resin and solubilizes the hydrophobic side chain; DMF reduces the overall viscosity for better flow rates in automated synthesizers.
Coupling Cycle (Manual or Automated)
-
Resin Swelling: Wash resin with NMP (3 x 2 min) to prepare the matrix.
-
Activation:
-
Mix Amino Acid (4 eq) + HATU (3.9 eq) + DIPEA (8 eq).
-
Critical: Allow pre-activation for only 30-60 seconds to minimize racemization.
-
-
Reaction: Add mixture to resin. Shake/Vortex for 60-90 minutes .
-
Note: This is 2x the standard time for Phe due to steric hindrance of the 2,5-dichloro group.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue), re-couple using PyBOP/HOAt in NMP.
Solvent Selection Decision Tree
Use this logic flow to decide when to switch from standard DMF to NMP for your peptide synthesis.
Figure 2: Decision matrix for solvent selection based on sequence length and resin type.
References
-
Biotage. (2023).[1] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7020908, Boc-3-(2-naphthyl)-L-alanine (Analogous Structure). Retrieved from [Link]
-
National Institutes of Health (PMC). (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
Sources
Navigating the Synthesis of Halogenated Peptides: A Comparative Guide to Fmoc and Boc Strategies
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids, such as halogenated phenylalanine derivatives, into peptides is a critical strategy for enhancing their therapeutic properties. These modifications can improve metabolic stability, modulate biological activity, and provide unique probes for studying protein-protein interactions.[1][2] The success of synthesizing these modified peptides hinges on the selection of the appropriate solid-phase peptide synthesis (SPPS) strategy. This guide provides an in-depth analysis of the two dominant methodologies, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), to inform the rational design and execution of synthetic protocols for peptides containing halogenated phenylalanines.
The Chemical Divide: Understanding Fmoc and Boc Orthogonality
The core difference between Fmoc and Boc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[3]
-
Fmoc Strategy: This approach utilizes the base-labile Fmoc group for temporary protection of the α-amino group, which is readily removed by a secondary amine like piperidine.[3][4] Side-chain protecting groups are typically acid-labile (e.g., tert-butyl based) and are removed concurrently with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[3][] This true orthogonality, where the temporary and permanent protecting groups are cleaved by distinct chemical mechanisms, is a significant advantage of the Fmoc strategy.[3][6]
-
Boc Strategy: As the foundational method for SPPS, the Boc strategy employs the acid-labile Boc group for α-amino protection, which is removed by moderate acid treatment (typically TFA).[3][] Side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 6. peptide.com [peptide.com]
- 7. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
Deprotection of Boc group from 2,5-dichlorophenylalanine residues
Application Note: High-Fidelity Deprotection of Boc-2,5-Dichlorophenylalanine in Peptide Synthesis
Part 1: Executive Summary & Core Directive
The Challenge:
2,5-Dichlorophenylalanine (2,5-Cl
The Solution:
This guide provides a validated, self-consistent protocol for Boc deprotection. Unlike standard phenylalanine, 2,5-Cl
Part 2: Scientific Foundation (Mechanism & Logic)
The Chemical Environment
The removal of the Boc group is an acid-catalyzed fragmentation.[1] For 2,5-Cl
-
Electronic Deactivation: The chlorine atoms at positions 2 and 5 are electron-withdrawing. This deactivates the phenyl ring, making the 2,5-Cl
-Phe side chain less nucleophilic than Phenylalanine (Phe) or Tyrosine (Tyr). Consequently, the 2,5-Cl -Phe residue itself is highly resistant to electrophilic attack (alkylation) by the liberated tert-butyl cation. -
Steric & Lipophilic Aggregation: The primary risk is physical. The hydrophobic nature of the dichlorophenyl group promotes strong intermolecular hydrophobic interactions. If the peptide chain aggregates during the deprotection step, the N-terminal Boc group may become inaccessible to the acid, leading to "deletion sequences" in SPPS (Solid Phase Peptide Synthesis).
Reaction Mechanism
The reaction proceeds via protonation of the carbamate oxygen, followed by the collapse of the intermediate to release the free amine, CO
Figure 1: Acidolytic cleavage pathway of the Boc group.[1][5] Note that the tert-butyl cation must be sequestered by scavengers to prevent re-attachment to other nucleophilic residues in the peptide chain.[5]
Part 3: Detailed Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Best for: Sequential elongation of peptides on resin.
Reagents:
-
Deprotection Cocktail: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).
-
Scavenger Additive: 2.5% Triisopropylsilane (TIS) and 2.5% H
O.-
Why? Although 2,5-Cl
-Phe is stable, the TIS/Water system is mandatory to protect other residues (Trp, Met, Cys) from the cation generated.
-
Step-by-Step Workflow:
-
Resin Swelling (Critical):
-
Swell the resin in pure DCM for 15 minutes.
-
Reasoning: DCM solvates the polystyrene matrix and the hydrophobic 2,5-Cl
-Phe residues better than DMF, ensuring the acid can penetrate the bead.
-
-
Pre-Wash:
-
Drain DCM. Add a small volume of the Deprotection Cocktail to the resin. Shake for 1 minute and drain immediately.
-
Purpose: Neutralizes any residual basicity from previous steps and removes bulk water.
-
-
Deprotection Reaction:
-
Add 5–10 mL of Deprotection Cocktail per gram of resin.
-
Time: 30 minutes at Room Temperature.
-
Modification: If the sequence is known to aggregate (e.g., multiple hydrophobic residues), perform this step at 35°C or use sonication for the first 5 minutes.
-
-
Washing (The "Flow" Wash):
-
Drain the reactor.
-
Wash with DCM (3x).
-
Wash with 5% DIEA in DCM (1x) only if immediate neutralization is required for the next coupling.
-
Wash with DMF (3x) to prepare for the next coupling.[6]
-
Protocol B: Solution Phase (Batch Synthesis)
Best for: Synthesis of intermediates or short fragments.
Reagents:
-
Acid Source: 4N HCl in Dioxane (anhydrous).
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Workflow:
-
Dissolution:
-
Dissolve Boc-2,5-Cl
-Phe-OH (or the peptide ester) in a minimum volume of EtOAc. -
Note: If solubility is poor, use a small amount of DCM. Avoid alcohols (MeOH) as they can react with activated carboxylates if activation follows immediately.
-
-
Acid Addition:
-
Add 5–10 equivalents of 4N HCl in Dioxane.
-
Observation: The reaction often evolves gas (CO
and isobutylene).[3] Ensure the vessel is vented (e.g., a drying tube).
-
-
Monitoring:
-
Stir for 30–60 minutes.
-
Endpoint: TLC (Visualize with Ninhydrin; Boc-protected amines do not stain, free amines stain blue/purple).
-
-
Work-up:
-
Evaporation: Remove solvent and excess HCl under reduced pressure (Rotavap).
-
Precipitation: Add cold Diethyl Ether (Et
O) to the residue. The hydrochloride salt of H-2,5-Cl -Phe-OH should precipitate as a white solid. -
Filtration: Collect the solid and dry under high vacuum.
-
Part 4: Data Interpretation & Troubleshooting
QC Criteria: The success of the deprotection should be verified via HPLC and LC-MS.
| Parameter | Observation | Interpretation | Action |
| HPLC Retention Time | Shift to earlier time (lower | Success. Removal of the lipophilic Boc group increases polarity. | Proceed to next step. |
| Mass Spec (ESI+) | Success. Loss of Boc (-100 Da). | Proceed. | |
| Mass Spec (ESI+) | Failure (Alkylation). tert-butyl cation re-attached to a side chain. | Improve scavenging (Increase TIS/Water). | |
| HPLC Peak Shape | Broad / Split Peak | Aggregation. The peptide is aggregating in solution. | Switch solvent to HFIP or heat column to 50°C. |
Decision Tree for Scavenger Selection:
Figure 2: Scavenger selection logic. While 2,5-Cl2-Phe is robust, the presence of other residues dictates the complexity of the deprotection cocktail.
Part 5: References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-Boc group in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.
-
Galles, K., et al. (2023).[7] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications. (Context on halogenated phenylalanine stability).
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing racemization of ortho-substituted phenylalanine during synthesis
Welcome to the Ortho-Phe Synthesis Technical Support Center .
This guide addresses the specific challenge of maintaining chiral integrity when coupling ortho-substituted phenylalanine derivatives (e.g., 2-Me-Phe, 2-F-Phe, 2-Cl-Phe). Unlike standard amino acids, these residues present a "perfect storm" for racemization: steric occlusion slows the desired coupling, while electronic effects (in the case of halogens) or simple kinetic delay allows the oxazolone (azlactone) pathway to dominate.
Module 1: The Diagnostic & Mechanism
User Query: "Why is my 2-Me-Phe racemizing even with Fmoc protection?"
Technical Insight: Standard Fmoc protection usually suppresses racemization by reducing the nucleophilicity of the carbonyl oxygen. However, with ortho-substituted phenylalanine , the mechanism shifts from "chemically prone" to "kinetically exposed."
-
Steric Deceleration: The ortho-substituent creates significant steric bulk around the
-carbon. This drastically reduces the rate of the bimolecular nucleophilic attack ( ) by the incoming amine. -
The Oxazolone Window: Because the active ester sits unreacted for longer, the unimolecular cyclization to the 5(4H)-oxazolone (
) becomes competitively significant. -
Base-Catalyzed Enolization: Once the oxazolone forms, the
-proton is highly acidic. Even standard bases like DIPEA can abstract this proton, leading to an aromatic, achiral intermediate that repolymerizes as a racemic mixture.
Visualizing the Threat Pathway
The following diagram illustrates the kinetic competition. Your goal is to maximize the green path and block the red path.
Caption: The kinetic competition between desired coupling (Green) and oxazolone formation (Red). Ortho-substituents block the Green path, effectively forcing the system down the Red path.
Module 2: Reagent Selection & Chemistry
User Query: "Which coupling cocktail minimizes racemization for hindered residues?"
To win the kinetic battle, you must use reagents that generate the most reactive active ester (to speed up
Reagent Recommendations
| Component | Recommendation | Technical Rationale |
| Coupling Agent | COMU or DIC | COMU (Uronium) is superior to HATU for hindered couplings due to better solubility and the "morpholino effect" which stabilizes the active species. DIC (Carbodiimide) allows for base-free or low-base coupling.[1] |
| Additive | Oxyma Pure | Mandatory. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt/HOAt.[2][3] It creates an active ester that is highly reactive but less prone to oxazolone cyclization due to the oxime's geometry. |
| Base | TMP (Collidine) | Critical Switch. Do NOT use DIPEA. TMP (2,4,6-trimethylpyridine) is a weaker base (pKa ~7.4 vs DIPEA ~10.5) and is sterically hindered.[4][5] It is strong enough to drive the coupling but too bulky/weak to abstract the |
| Solvent | DMF/DCM (1:1) | Pure DMF (polar) stabilizes the charged transition state of racemization. Mixing with DCM (non-polar) destabilizes the ionic racemization pathway while maintaining solubility. |
Module 3: Optimized Protocol (The "Safe" Cycle)
User Query: "How do I run this reaction? Give me the step-by-step."
This protocol is designed to minimize the "residence time" of the activated species in the presence of base.
Protocol: Low-Racemization Coupling of Fmoc-2-Me-Phe-OH
Reagents:
-
Amino Acid: Fmoc-2-Me-Phe-OH (3.0 eq)
-
Activator: COMU (3.0 eq)
-
Additive: Oxyma Pure (3.0 eq)[6]
-
Base: TMP (Collidine) (3.0 eq) — Strictly 1:1 ratio with AA
-
Solvent: DMF/DCM (1:1 v/v)
Workflow:
-
The Cold Pre-Activation (Critical):
-
Dissolve Amino Acid, COMU, and Oxyma Pure in the solvent.
-
Cool the mixture to 0°C (ice bath).
-
Add TMP (Collidine).
-
Stir for exactly 2 minutes .
-
Why? Lower temperature suppresses
(racemization) more than it suppresses activation. 2 minutes is sufficient for COMU; longer times risk pre-racemization.
-
-
The Coupling:
-
Add the pre-activated cold solution immediately to the resin (or amine component).
-
Allow to warm to room temperature naturally.
-
Agitate for 2 hours .
-
-
The Chase (Optional but Recommended):
-
If the Kaiser test is slightly positive (common with steric hindrance), do NOT heat.
-
Perform a second coupling (double coupling) using fresh reagents.
-
Process Flow Diagram
Caption: Optimized workflow emphasizing temperature control and limited pre-activation time to prevent racemization.
Module 4: Troubleshooting FAQ
Q: I am seeing 15% D-isomer. I used HATU and DIPEA. What went wrong? A: The combination of HATU and DIPEA is too aggressive for ortho-substituted residues. HATU is highly reactive, but DIPEA (pKa ~10.5) is strong enough to deprotonate the oxazolone intermediate.
-
Fix: Switch to COMU/Oxyma/TMP . If you must use HATU, switch the base to TMP (Collidine) and reduce the equivalents to 1.0 eq relative to the amino acid.
Q: The coupling is slow. Can I heat it to 50°C? A: Absolutely NOT. Heating ortho-substituted phenylalanine derivatives is the fastest way to guarantee racemization. Thermal energy helps overcome the steric barrier for coupling, but it accelerates the unimolecular oxazolone formation exponentially faster.
-
Fix: Use Microwave irradiation only if you can strictly control the temperature (max 40°C) and use a highly efficient coupling agent (COMU). Otherwise, perform a double coupling at room temperature.
Q: Can I use DIC/HOBt instead? A: You can, but DIC/Oxyma is better. HOBt is less efficient at suppressing racemization than Oxyma. Furthermore, carbodiimide couplings (DIC) are generally slower than uronium (COMU) couplings. For sterically hindered amino acids, "slow" is dangerous because it leaves the activated ester vulnerable to racemization for longer. Use DIC only if you need a completely base-free environment.
Q: Does the protecting group matter? I have Boc-2-Me-Phe-OH. A: Yes. Urethane protecting groups (Fmoc, Boc, Cbz) are far superior to Amide groups (Acetyl, Benzoyl). The oxygen in a urethane is less nucleophilic, making the initial attack to form the oxazolone much harder. If you are using an Acetyl-protected derivative, expect high racemization and consider changing your synthesis strategy to couple the Fmoc-derivative first, deprotect, and then acetylate the N-terminus.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009).[2] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][3] Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP. Organic Process Research & Development, 6(6), 777–782. Link
-
Biotage. (2023).[7][8] Peptide library synthesis: using two different coupling reagents to improve overall crude purity.[7] Biotage Blog. Link
-
BenchChem. (2025).[3][4][6][9] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guides. Link
Sources
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Phe(2,5-Cl₂)-OH
Status: Active Ticket ID: #BOC-CL2-PHE-TS Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Ortho-Effect" Challenge
You are encountering difficulty coupling Boc-Phe(2,5-Cl₂)-OH (Boc-2,5-dichloro-L-phenylalanine). This is a known "difficult sequence" bottleneck. The failure is rarely due to reagent quality but rather intrinsic molecular geometry.
The 2,5-dichloro substitution pattern creates a severe steric blockade (the "ortho-effect") around the carboxylic acid, preventing the nucleophilic attack of the resin-bound amine. Additionally, the hydrophobic nature of the dichlorophenyl ring promotes on-resin aggregation (β-sheet formation), causing the peptide chain to collapse and become inaccessible to reagents.
This guide provides a self-validating troubleshooting workflow to overcome these steric and aggregation barriers while preventing the high risk of racemization associated with phenyl derivatives.
Diagnostic Workflow
Before altering your protocol, confirm the nature of the failure using this logic flow.
Figure 1: Decision tree for diagnosing and resolving coupling failures for sterically hindered amino acids.
Module 1: Activation Chemistry (Overcoming Sterics)
Standard carbodiimide couplings (DIC/HOBt) are too slow for Boc-Phe(2,5-Cl₂)-OH. The bulky chlorine atoms shield the carbonyl carbon. You must switch to Aminium/Uronium salts with the "neighboring group effect."
The Solution: HATU / HOAt
Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Mechanism: HATU generates an -OAt active ester .[1] The nitrogen atom in the pyridine ring of HOAt forms a hydrogen bond with the incoming amine, effectively "pulling" the amine towards the carbonyl center, bypassing the steric bulk of the chlorines.
-
Why not HBTU? HBTU lacks this pyridine nitrogen and is significantly slower for ortho-substituted amino acids.
Protocol: High-Efficiency Coupling
-
Reagents: Boc-Phe(2,5-Cl₂)-OH (4 eq), HATU (3.8 eq), HOAt (4 eq), TMP (2,4,6-Trimethylpyridine, 8 eq).
-
Solvent: NMP (N-methylpyrrolidone) - Crucial for solubility.
-
Time: 2 x 1 hour (Double Coupling).
Critical Note on Bases:
Avoid Diisopropylethylamine (DIPEA) if possible. Strong, unhindered bases increase the risk of oxazolone formation , leading to racemization of the Phe derivative. Use TMP (Collidine) , which is weaker and sterically hindered, minimizing proton abstraction from the
Module 2: Solvation & Aggregation (The Environment)
Hydrophobic residues like Cl₂-Phe cause "beta-sheet aggregation," where peptide chains stack via hydrogen bonding, expelling solvent and collapsing the resin.
The "Magic Mixture" Strategy
If NMP alone fails, use the "Magic Mixture" to disrupt hydrogen bonds.[2]
| Solvent System | Composition | Purpose |
| Standard | DMF | often fails for hydrophobic sequences. |
| Polar Aprotic | NMP | Better swelling of polystyrene resins. |
| Magic Mixture | DCM : DMF : NMP (1:1:1) | Balances swelling (DCM) with polarity (NMP). |
| Chaotropic | 0.4M LiCl in DMA | Disrupts H-bonds (aggregates) directly. |
Experimental Protocol: Chaotropic Wash
-
Pre-wash: Wash resin with 0.4M LiCl in DMA (Dimethylacetamide) for 2 mins.
-
Coupling: Perform the HATU coupling in the 0.4M LiCl/DMA solution.
-
Post-wash: Wash extensively with DMF, then DCM, then MeOH to remove salts.
Module 3: Boc-Specific Considerations
Unlike Fmoc chemistry, Boc chemistry requires a neutralization step after TFA deprotection.
Issue: Premature Aggregation
In standard protocols, you deprotect (TFA), wash, neutralize (DIEA), wash, and then couple.
-
Problem: Once neutralized, the free amine on the resin can aggregate before the coupling reagent arrives.
-
Fix: In-Situ Neutralization .
Protocol: In-Situ Neutralization for Boc-Phe(2,5-Cl₂)-OH
-
Deprotect: 50% TFA/DCM (2 x 1 min, 1 x 30 min).
-
Wash: DCM (5x), but DO NOT neutralize with a separate DIEA wash.
-
Couple: Add the activated amino acid mixture (Boc-AA + HATU + Excess Base ) directly to the TFA-salt resin.
-
Calculation: You need enough base to neutralize the TFA salt on the resin plus activate the amino acid. Use 10-12 equivalents of DIEA/Collidine relative to resin loading.
-
Frequently Asked Questions (FAQ)
Q1: The Kaiser test is ambiguous (reddish-brown, not blue). Is it coupled?
-
Answer: Likely not. Sterically hindered amines (like the one after you couple Cl₂-Phe) often give false negatives or weak positives in the Kaiser test because the ninhydrin cannot access the amine.
-
Validation: Perform a micro-cleavage . Take 5mg of resin, cleave with HF (or TFMSA), and run an LC-MS. This is the only way to be 100% sure of coupling efficiency vs. deletion sequences.
Q2: Can I use microwave heating to force the reaction?
-
Answer: Proceed with extreme caution. While microwave energy (75°C) improves coupling of hindered residues, halogenated phenylalanines are highly prone to racemization at high temperatures.
-
Recommendation: Limit temperature to 50°C max, and use Collidine instead of DIEA.
Q3: I successfully coupled Boc-Phe(2,5-Cl₂)-OH, but the next amino acid won't couple. Why?
-
Answer: You have created a steric "wall." The 2,5-dichloro group shields the new N-terminus.
-
Solution: The next coupling requires the most aggressive conditions possible. Use HATU with microwave irradiation (since the incoming AA is likely less sensitive than the Cl₂-Phe on the resin) and consider a double coupling .
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][][4][5] Journal of the American Chemical Society, 115(10), 4397–4398. Link
- Grounding: Establishes HOAt/HATU as the superior reagent for hindered couplings due to the neighboring group effect.
-
Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(20), 1181–1186. Link
- Grounding: Validates "In-Situ Neutralization" for Boc chemistry to prevent aggreg
-
Paradís-Bas, M., et al. (2016).[6] The road to the synthesis of "difficult peptides". Chemical Society Reviews, 45(3), 631-654. Link
- Grounding: Comprehensive review on aggregation-breaking solvents (Magic Mixture, LiCl)
-
Palasek, S. A., et al. (2007). Limiting racemization in microwave-assisted solid-phase peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link
- Grounding: Provides data on temperature limits and base selection (Collidine) to prevent racemization of sensitive residues like Phenylalanine and Cysteine.
Sources
Optimizing reaction time for sterically hindered Boc-amino acids
This guide serves as a specialized Technical Support Center for researchers facing the "Steric Wall" in Boc-chemistry peptide synthesis. It addresses the kinetic bottlenecks caused by bulky side chains (e.g., tert-Leucine, Adamantyl-alanine) and
Ticket Status: Open Priority: High (Kinetic Stalling / Low Yield) Subject: Optimizing Reaction Time & Coupling Efficiency for Bulky Residues
Core Diagnostic: Why is my reaction stalling?
The Problem:
Steric hindrance creates a kinetic barrier, not a thermodynamic one. The bulky side chain (
The Mechanism:
Standard carbodiimide activation (DCC/DIC) produces an O-acylisourea intermediate that is often too short-lived or too sterically crowded to react efficiently with a hindered amine before rearranging into an unreactive
Visualizing the Bottleneck (Mechanism)
Figure 1: The kinetic bottleneck occurs at the transition state where the bulky R-groups prevent the resin-bound amine from approaching the activated ester.
Protocol Optimization: The "Heavy Artillery" Reagents
Standard reagents (HBTU, PyBOP) will fail with extremely hindered residues like Aib (
Reagent Selection Matrix
| Hindrance Level | Example Residues | Recommended Reagent | Additive | Base | Notes |
| Moderate | Val, Ile, Thr | COMU or HATU | Oxyma / HOAt | DIEA | COMU is safer (non-explosive) and often more soluble than HATU. |
| High | Aib, N-Me-Amino Acids | HATU or PyAOP | HOAt | DIEA / TMP | PyAOP (phosphonium) avoids guanidinium capping side-reactions common with uroniums (HATU) during slow reactions. |
| Extreme | tert-Leu, (Adamantyl)-Ala | Acyl Fluorides (via TFFH) | None | DIEA | Acyl fluorides are small and highly reactive, bypassing steric bulk that blocks larger active esters. |
Protocol A: High-Efficiency Coupling (HATU/COMU)
Use for: N-methylated residues, Val-Val linkages.
-
Dissolution: Dissolve Boc-AA-OH (4 eq) and HATU (3.9 eq) in minimal dry NMP (N-methylpyrrolidone).
-
Why NMP? It disrupts beta-sheet aggregation better than DMF, crucial for hindered sequences.
-
-
Activation: Add HOAt (4 eq) and DIEA (8 eq). Shake for exactly 30 seconds .
-
Caution: Do not pre-activate longer than 2 mins; the active ester can epimerize or hydrolyze.
-
-
Coupling: Add to resin. Reaction time: 2 hours (vs. standard 30 mins).
-
Double Couple: Drain and repeat the step with fresh reagents.
Protocol B: The "Nuclear Option" (Acyl Fluorides)
Use for: Aib-Aib linkages or extremely bulky neighbors.
-
Dissolve Boc-AA-OH (3 eq) in dry DCM/DMF (1:1).
-
Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq).
-
Add DIEA (6 eq).[1]
-
Add to resin immediately. The small Fluoride leaving group creates the least steric resistance.
Kinetic Acceleration: Microwave & Heat[2]
FAQ: Can I heat Boc reactions? Yes. Unlike Fmoc (which is base-labile and can deprotect prematurely at high temps), the Boc group is thermally stable in neutral/basic coupling conditions. However, the tert-butyl cation is acid-sensitive.
Optimization Rule: Heat provides the energy to overcome the rotational barrier of bulky side chains.
| Parameter | Standard Conditions | Optimized for Hindrance | Limit (Safety) |
| Temperature | 25°C (Room Temp) | 60°C - 75°C | Do not exceed 50°C for Cys/His (racemization risk). |
| Time | 2 - 18 Hours | 10 - 20 Minutes | Extended heat promotes Aspartimide formation. |
| Power | N/A | 25-35 Watts | Use "Dynamic" mode to prevent overshoot. |
Warning: When using microwave heating with Boc chemistry, ensure your resin is compatible (e.g., PAM resin is stable; Merrifield is stable).
Troubleshooting & Monitoring
Critical Failure Point: The Kaiser Test (Ninhydrin) often gives False Negatives on hindered or secondary amines (like N-methyl amino acids or Proline). You might think the coupling is complete when it is not.[2][3][4]
Decision Tree: Is it coupled?
Figure 2: Diagnostic workflow for verifying coupling completeness. Note the requirement for Chloranil tests on hindered amines.
FAQ: Common Issues
Q: My product has a mass +99 Da larger than expected. A: This is likely a Guanidinium cap . If you use HATU/HBTU and the coupling is slow (due to hindrance), the excess uronium reagent can react with the N-terminus.
-
Fix: Switch to a Phosphonium reagent (PyAOP or PyBOP ) which cannot form this byproduct.
Q: I see significant racemization on the hindered residue. A: High heat or prolonged activation causes this.
-
Fix: Add Collidine (TMP) instead of DIEA as the base. Collidine is a weaker base and reduces proton abstraction from the
-carbon. Reduce temperature to 50°C.
Q: The reaction mixture turned into a gel. A: Aggregation ("beta-sheet formation") is happening.
-
Fix: Replace DMF with NMP or a mixture of DMSO:Toluene (1:1) . Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt hydrogen bonding.
References
-
Albericio, F., & Boudreau, M. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Detailed comparison of HATU, COMU, and PyAOP).
-
El-Faham, A., & Albericio, F. (2011). COMU: A Safer and More Effective Oxyma-Based Coupling Reagent.[5] Journal of Peptide Science.
-
Carpino, L. A., et al. (1995). The 7-azabenzotriazole (HOAt) system: Effects on racemization and coupling efficiency. Journal of the American Chemical Society. (The foundational text for using HOAt/HATU in hindered systems).
-
Wenschuh, H., et al. (2002). Microwave-Assisted Peptide Synthesis. Biopolymers (Peptide Science).[6] (Validation of thermal stability and kinetic acceleration).
-
Sigma-Aldrich (Merck). Chloranil Test Protocol for Secondary Amines. Technical Bulletin.
Sources
Technical Support Center: Double Coupling Protocols for Difficult Dichloro-Phenylalanine Sequences
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the solid-phase peptide synthesis (SPPS) of sequences containing the sterically hindered amino acid, Dichloro-phenylalanine (Dcp).
Introduction: The Challenge of Dichloro-phenylalanine
Synthesizing peptides containing Dichloro-phenylalanine (Dcp) presents unique difficulties primarily due to significant steric hindrance from the two chlorine atoms on the phenyl ring. This bulkiness can physically obstruct the approach of coupling reagents and the incoming amino acid, leading to incomplete amide bond formation.[1][2] Furthermore, the hydrophobicity of Dcp can contribute to on-resin peptide aggregation, a major cause of synthesis failure for "difficult sequences".[3][4] This guide provides a framework for diagnosing these issues and implementing robust double coupling protocols to ensure high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes a peptide sequence containing Dichloro-phenylalanine "difficult"?
A: Difficult sequences, particularly those with Dcp, exhibit one or more of the following characteristics:
-
Steric Hindrance: The bulky dichloro-substituted phenyl ring impedes efficient coupling, requiring more forceful reaction conditions or repeated coupling cycles.[2][5]
-
Peptide Aggregation: The hydrophobicity of Dcp, especially when clustered with other hydrophobic or β-branched residues (e.g., Val, Ile), promotes the formation of inter-chain hydrogen bonds.[4] This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites.[1][3]
-
Secondary Structure Formation: Certain sequences can adopt stable secondary structures (like β-sheets) on the resin, rendering the N-terminus inaccessible for the next coupling step.[4][6]
Q2: When is a double coupling protocol absolutely necessary?
A: A double coupling protocol is strongly recommended in the following scenarios:
-
Coupling any amino acid directly onto a Dcp residue: The N-terminus of the Dcp residue is sterically shielded, making the subsequent coupling challenging.
-
Coupling the Dcp residue itself: Activating the carboxylic acid of Dcp and bringing it to the N-terminus of the growing peptide chain can be slow.
-
Historically low yield steps: If a specific coupling in a sequence is known to be inefficient from previous syntheses.
-
Positive post-coupling analytical test: If a qualitative test for free amines (like the Kaiser test) is positive after the initial coupling reaction.[7][8]
Q3: What are the immediate signs of an incomplete coupling reaction?
A: The most direct on-resin method is a qualitative colorimetric test for the presence of free primary amines.
-
Kaiser (Ninhydrin) Test: A positive result (intense blue beads) after a coupling step indicates the presence of unreacted N-terminal amines, signaling an incomplete reaction.[7] A negative result (yellow/clear beads) suggests the coupling was successful.
-
Mass Spectrometry (MS) of a Test Cleavage: Analyzing a small sample of cleaved peptide will reveal the presence of "deletion sequences" (the target peptide mass minus the mass of the amino acid that failed to couple), providing definitive proof of incomplete coupling.[9][10]
Q4: Can I just extend the time of a single coupling instead of performing a double coupling?
A: While extending the coupling time (e.g., from 1 hour to 4 hours) can sometimes improve efficiency, it is often insufficient for severely hindered residues like Dcp.[1] Furthermore, prolonged exposure to the basic activation environment can increase the risk of side reactions, particularly racemization of the activated amino acid.[3][11] A double coupling with fresh reagents is a more reliable and robust method to drive the reaction to completion.[12][13]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of Dcp-containing peptides.
Problem 1: Low Coupling Efficiency & Presence of Deletion Sequences
This is the most common issue when working with Dcp. The primary symptom is the detection of significant deletion sequences in the final mass spectrum analysis.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when encountering a difficult coupling step.
Caption: Troubleshooting workflow for low coupling efficiency.
Solutions & Protocols
If a double coupling is required, implement the following protocol.
Protocol 1: Standard Double Coupling for a Dcp Residue
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin.
-
First Coupling:
-
Dissolve the protected amino acid (5 eq, 0.5 mmol) and an activator like HATU (4.9 eq, 0.49 mmol) in DMF.
-
Add DIPEA (10 eq, 1.0 mmol) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 45-60 minutes.[14]
-
-
Intermediate Wash:
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all reactants and by-products.
-
-
Confirmation (Optional but Recommended):
-
Perform a Kaiser test (see Protocol 2). If the test is negative, the double coupling is not necessary. Proceed to the next synthesis cycle.
-
-
Second Coupling:
-
Prepare a fresh solution of activated amino acid as described in Step 1. Using fresh reagents is critical as the activated species can degrade over time.
-
Add the new solution to the same resin.
-
Allow the second coupling reaction to proceed for 60-90 minutes.
-
-
Final Wash & Confirmation:
-
Drain the vessel and wash the resin thoroughly with DMF (3-5 times).
-
Perform a final Kaiser test. A negative result confirms the completion of the coupling. If the result is still positive, consider capping the unreacted amines to prevent the formation of deletion-plus-one impurities.[7]
-
Problem 2: On-Resin Peptide Aggregation
Aggregation is a common culprit when even double coupling fails. The hydrophobic Dcp residue can act as an initiation point for the peptide chains to fold and stick together, blocking reagent access.
Symptoms of Aggregation:
-
Noticeable lack of resin swelling during solvent washes.[3]
-
Slow solvent drainage from the reaction vessel.
-
Positive Kaiser tests even after double coupling.
-
Fmoc-deprotection step becomes sluggish, as indicated by real-time UV monitoring of the cleaved Fmoc group if available.
Solutions & Mitigation Strategies
| Strategy | Mechanism of Action | When to Use |
| Use Low-Substitution Resin | Increases the distance between growing peptide chains, physically hindering their ability to interact and form hydrogen bonds.[3] | Recommended as a default for sequences known to be hydrophobic or containing multiple Dcp/β-branched residues. |
| Incorporate "Magic Mixture" | A solvent mixture containing ethylene carbonate and chaotropic salts (like NaClO₄) that disrupts the hydrogen bonding network causing aggregation.[3] | When aggregation is detected mid-synthesis and other strategies are not feasible. |
| Switch to a Different Solvent | Using N-methylpyrrolidone (NMP) or adding Dimethyl Sulfoxide (DMSO) can be more effective at solubilizing aggregating sequences than DMF alone.[3] | An effective first-line response to suspected aggregation. |
| Elevated Temperature / Microwave | Increases kinetic energy, which can break up aggregates and accelerate slow coupling reactions. Microwave synthesis can be particularly effective.[15] | Use with caution, as high temperatures can increase racemization, especially for sensitive residues like His and Cys.[15] |
Key Experimental Protocols
Protocol 2: The Kaiser (Ninhydrin) Test
This qualitative test is essential for monitoring coupling completeness.[7][8]
-
Materials:
-
Solution A: 1 g ninhydrin in 20 mL n-butanol.
-
Solution B: 40 g phenol in 20 mL n-butanol.
-
Solution C: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.
-
-
Procedure:
-
Place a small sample of resin (10-15 beads) into a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C).
-
Heat the tube at 110°C for 5 minutes.
-
Observe the color of the beads.
-
Positive (Incomplete Coupling): Beads turn a deep blue.
-
Negative (Complete Coupling): Beads remain yellow or colorless.
-
-
Protocol 3: Test Cleavage and MS Analysis
A small-scale cleavage is invaluable for diagnosing issues without consuming the entire batch.
-
Sample Collection: After a coupling step of interest, wash the resin with DCM and dry a small sample (5-10 mg) under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail suitable for your peptide's protecting groups (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Add ~200 µL of the cocktail to the dried resin sample in a microcentrifuge tube.
-
Allow the reaction to proceed for 2-3 hours at room temperature.[8]
-
-
Work-up:
-
Filter the cleavage mixture away from the resin beads.
-
Precipitate the peptide by adding the filtrate to a larger tube containing cold diethyl ether (~2 mL).
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze via LC-MS.
-
Look for the target mass and potential deletion sequences (e.g., M - [mass of uncoupled residue]).[9]
-
Advanced Considerations & Side Reactions
Even with successful double coupling, be aware of potential side reactions.
Diagram of Steric Hindrance
The diagram below illustrates why coupling to a Dcp residue is challenging.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reducing Aggregation in Peptides with Lipophilic Halogenated Residues
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing lipophilic halogenated residues. The incorporation of halogenated amino acids, such as 4-(Trifluoromethyl)-L-phenylalanine, is a powerful strategy to enhance peptide stability, binding affinity, and therapeutic potential.[1][2][3] However, these modifications often introduce significant challenges related to peptide aggregation, which can impede synthesis, purification, and downstream applications.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate and overcome these aggregation-related hurdles.
Section 1: Understanding the Challenge (FAQs)
This section addresses the fundamental principles behind why peptides with lipophilic halogenated residues are prone to aggregation.
Q1: What are lipophilic halogenated residues, and why do they increase aggregation propensity?
A1: Lipophilic halogenated residues are amino acids, typically aromatic ones like phenylalanine or tyrosine, that have been modified to include halogen atoms (F, Cl, Br, I). The increased lipophilicity (hydrophobicity) from these modifications is a primary driver of aggregation.[4] In aqueous environments, the hydrophobic side chains of these residues tend to minimize contact with water by associating with each other, leading to the formation of aggregates.[5] This process can result in various structures, from reversible oligomers to irreversible, highly-ordered amyloid-like fibrils.[6] Furthermore, specific interactions like halogen bonding—a non-covalent interaction between a halogen atom and an electron-rich atom—can further stabilize these aggregated states, promoting self-assembly.[7][8][9][10]
Q2: At what stage of my workflow can I expect to see aggregation?
A2: Aggregation can occur at multiple stages:
-
During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor coupling efficiency and incomplete deprotection steps.[11][12]
-
Post-Cleavage and Purification: After cleavage from the resin, the crude peptide may be difficult to dissolve for purification. Aggregation can also occur during HPLC, leading to broad peaks or sample precipitation in the column.
-
Lyophilized Storage & Reconstitution: Lyophilized peptides, especially amyloidogenic ones, can form insoluble aggregates upon storage.[13][14] Reconstitution is often the most challenging step, where the peptide fails to dissolve in standard aqueous buffers.
-
In Solution for Assays: Even after successful dissolution, peptides can aggregate over time in solution, affecting the accuracy and reproducibility of biological assays. This can be influenced by factors like pH, ionic strength, temperature, and peptide concentration.[5][15]
Q3: What are the tell-tale signs of peptide aggregation?
A3: Signs of aggregation range from the obvious to the subtle:
-
Visual: Cloudiness, turbidity, precipitation, or gel formation in your solution.[16]
-
During Synthesis: Failed coupling reactions (e.g., a positive Kaiser test after coupling), poor resin swelling, and low final yield.[11]
-
During Purification: Difficulty dissolving the crude peptide, broad or tailing peaks on RP-HPLC, or high backpressure on the HPLC system.
-
Analytical: Inconsistent results in assays, loss of activity over time, or the appearance of high molecular weight species in techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).
Section 2: Troubleshooting Guides (Q&A Format)
This section provides structured troubleshooting advice for specific problems encountered during the experimental workflow.
Troubleshooting During Synthesis & Purification
Q4: My peptide synthesis yield is very low, and I suspect on-resin aggregation. What can I do?
A4: On-resin aggregation is a common issue with hydrophobic sequences. Here are several strategies to mitigate it:
-
Incorporate "Disrupting" Elements:
-
Pseudoprolines: Strategically inserting pseudoproline dipeptides (derived from Ser or Thr) can introduce a "kink" in the peptide backbone, disrupting the hydrogen-bonding networks that lead to β-sheet formation and aggregation.[12]
-
Backbone Protection: Using Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protecting groups on the alpha-nitrogen of an amino acid can physically prevent hydrogen bonding.[12]
-
-
Modify Synthesis Conditions:
-
Chaotropic Salts: Adding chaotropic salts like NaClO4 or KSCN to the solvent can disrupt aggregation.[12]
-
High-Temperature Coupling: Increasing the temperature during coupling can often overcome aggregation-related steric hindrance.[12]
-
Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation.[12]
-
-
Rescue with a TFE Wash: If aggregation is suspected, an on-resin treatment with 2,2,2-trifluoroethanol (TFE) can be highly effective. TFE is known to disrupt β-sheet structures and promote more soluble α-helical conformations.[11] See Protocol 1 for a detailed method.
Troubleshooting During Solubilization & Handling
Q5: My lyophilized peptide won't dissolve in water or standard buffers (e.g., PBS). What should be my strategy?
A5: This is the most common challenge. A systematic approach is required. The diagram below outlines a decision-making workflow.
Caption: Decision workflow for peptide solubilization.
Step-by-step Explanation:
-
Start with Water: Always test a small amount in sterile, distilled water first.[17]
-
Consider Net Charge: If water fails, calculate the peptide's net charge at neutral pH.
-
Acidic Peptides (Net Negative Charge): Try a dilute basic solution like 0.1M ammonium bicarbonate.
-
Basic Peptides (Net Positive Charge): Try a dilute acidic solution like 10-25% acetic acid.[18]
-
-
Use Organic Co-solvents: For neutral or highly hydrophobic peptides, an organic co-solvent is usually necessary.
-
DMSO: Dimethyl sulfoxide is a powerful solvent for non-polar peptides.[19] Start by dissolving the peptide in a small amount of pure DMSO, then slowly add your aqueous buffer while vortexing. Be aware that DMSO can be difficult to remove and may interfere with some assays.[20]
-
TFE or HFIP: For the most stubborn aggregates, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are extremely effective.[20][21] These solvents disrupt the secondary structures that hold aggregates together.[20][22] It is common to dissolve the peptide in pure HFIP, evaporate the solvent to leave a peptide film, and then reconstitute that film in your desired buffer.[14][20][23] This pre-treatment disassembles pre-formed aggregates.[14]
-
Q6: I managed to dissolve my peptide, but it crashes out of solution when I dilute it or change the pH. How can I prevent this?
A6: This indicates that the solution is supersaturated or that the change in conditions (e.g., pH, ionic strength) favors aggregation.
-
Slow Dilution: Always add the buffer to the dissolved peptide stock slowly while vortexing. Never add the peptide stock to the buffer.
-
pH Control: The net charge of a peptide is highly dependent on pH.[5] Moving closer to the peptide's isoelectric point (pI) will minimize electrostatic repulsion and can promote aggregation. Ensure your final buffer pH is sufficiently far from the pI.
-
Excipients: Consider including stabilizing excipients in your final formulation. For example, arginine has been shown to suppress aggregation by interfering with protein-protein contacts.[24]
-
Work at Low Concentrations: Aggregation is often a concentration-dependent process.[15] If possible, work with more dilute peptide solutions.
Section 3: Key Experimental Protocols
Protocol 1: On-Resin TFE Treatment to Disrupt Aggregation
This protocol is used during SPPS when aggregation is suspected (e.g., after a failed coupling).[11]
Materials:
-
Peptide-resin exhibiting aggregation
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
After the problematic coupling or deprotection step, drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g resin).
-
Wash the peptide-resin with DCM (3 x 10 mL/g resin).
-
Prepare a 20% (v/v) solution of TFE in DCM.
-
Add the TFE/DCM solution to the resin (10 mL/g resin) and agitate gently for 30 minutes.[11]
-
Drain the TFE/DCM solution.
-
Repeat the TFE/DCM wash (steps 5-6) one more time.[11]
-
Wash the peptide-resin thoroughly with DCM (5 x 10 mL/g resin) to remove all residual TFE.[11]
-
Wash the peptide-resin with DMF (5 x 10 mL/g resin).[11]
-
Proceed with the next scheduled step in your SPPS protocol.
Protocol 2: Thioflavin T (ThT) Assay to Quantify Amyloid-like Aggregation
The ThT assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT fluorescence increases significantly upon binding to these structures.[25][26][27]
Materials:
-
Peptide stock solution (monomeric, seed-free)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Plate reader with fluorescence capability (Excitation ~440-450 nm, Emission ~480-510 nm)
Procedure:
-
Preparation: Ensure the initial peptide stock is monomeric. This can be achieved by size-exclusion chromatography or by using a pre-treatment protocol (e.g., HFIP treatment followed by evaporation).[23][25]
-
Reaction Setup: In each well of the 96-well plate, combine the following (example for a 200 µL final volume):
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at a constant temperature (e.g., 37°C), with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for several hours or days.
-
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid formation, showing a lag phase (nucleation), an exponential growth phase (elongation), and a plateau (equilibrium).[28]
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Section 4: Data & Comparative Analysis
Table 1: Comparison of Solubilizing Agents for Aggregation-Prone Peptides
| Agent | Mechanism of Action | Typical Starting Conc. | Pros | Cons |
| DMSO | Polar aprotic solvent; disrupts hydrophobic interactions.[19] | 5-20% (v/v) for stock | Highly effective for non-polar peptides; disrupts aggregates.[19] | Can oxidize Met/Cys; interferes with some UV assays; hard to remove.[20] |
| TFE | Fluorinated alcohol; disrupts H-bonds, promotes α-helical structure over β-sheets.[11][13][22] | 10-30% (v/v) | Effective at breaking β-sheet aggregates; useful in CD spectroscopy.[16] | Can alter native conformation; toxic and not suitable for final drug formulations.[15] |
| HFIP | Potent H-bond donor; disrupts secondary structures and hydrophobic interactions.[20][21] | 10-100% (v/v) for pre-treatment | Extremely powerful solubilizer for stubborn aggregates like amyloids.[14][20] | Volatile, corrosive, expensive; can be harsh on peptide structure.[20] |
| Guanidine HCl | Chaotropic agent; denatures ordered aggregates by disrupting water structure. | 2-6 M | Effective at solubilizing fully aggregated material. | High salt concentration interferes with most biological assays; must be removed. |
| Dilute Acid/Base | Modifies net charge on peptide, increasing electrostatic repulsion. | 10-100 mM (e.g., Acetic Acid) | Simple, effective for peptides with ionizable groups. | Only works if peptide has a net charge away from its pI; can cause hydrolysis.[5] |
Table 2: Common Analytical Techniques for Characterizing Aggregation
| Technique | Principle | Information Gained | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on hydrodynamic radius. | Quantifies soluble aggregates (dimers, oligomers) vs. monomers.[29] | Only detects soluble aggregates; large aggregates may be filtered out or retained on the column.[30] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Provides size distribution of particles in solution (nm to µm range). | Low resolution; less sensitive to small amounts of large aggregates. |
| Analytical Ultracentrifugation (AUC) | Measures sedimentation of molecules in a centrifugal field. | Provides detailed information on size, shape, and distribution of species in solution.[31] | Requires specialized equipment; complex data analysis. |
| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light. | Determines secondary structure content (α-helix, β-sheet, random coil).[16][31] | Does not directly measure aggregation state, only conformational changes. |
| Thioflavin T (ThT) Fluorescence | Dye binds specifically to amyloid-like β-sheet structures, causing enhanced fluorescence.[25] | Detects and quantifies the formation of amyloid fibrils over time.[26] | Not effective for amorphous (non-fibrillar) aggregates.[25] |
| Flow Imaging / Light Obscuration | Directly images or counts particles passing through a flow cell. | Characterizes sub-visible (1-100 µm) and visible particles.[32] | Not suitable for detecting small, soluble oligomers. |
References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Available at: [Link]
-
Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). American Pharmaceutical Review. Available at: [Link]
-
Protein Aggregation Analysis. (n.d.). Intertek. Available at: [Link]
-
Protein Aggregates: Analytical Techniques to Address Hidden Complexities. (2025). BioPharm International. Available at: [Link]
-
Solubilization and disaggregation of polyglutamine peptides. (n.d.). PMC - NIH. Available at: [Link]
-
Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. (2020). MDPI. Available at: [Link]
-
Challenges in Peptide Solubilization – Amyloids Case Study. (n.d.). LifeTein. Available at: [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (n.d.). ResearchGate. Available at: [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Available at: [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Available at: [Link]
-
Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. (2008). BioProcess International. Available at: [Link]
-
AGGREGATION CHALLENGES IN THE FORMULATION DEVELOPMENT OF MULTI-DOSE PEPTIDE PRODUCTS. (n.d.). Merck Research Laboratories. Available at: [Link]
-
HALOGEN BONDING AS A NEW SUPRAMOLECULAR TOOL TO CONTROL PROTEIN AND PEPTIDE SELF-ASSEMBLY. (n.d.). POLITesi. Available at: [Link]
-
The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. (2016). ResearchGate. Available at: [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (n.d.). PMC. Available at: [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. (2017). Taylor & Francis Online. Available at: [Link]
-
Thioflavin T Assay. (2023). protocols.io. Available at: [Link]
-
Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. Available at: [Link]
-
Halogen bonding as a key interaction in the self‐assembly of iodinated diphenylalanine peptides. (2019). IRIS . Available at: [Link]
-
Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. (2017). Biochemistry. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008). Google Patents.
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. Available at: [Link]
-
Trifluoroethanol may form a solvent matrix for assisted hydrophobic interactions between peptide side chains. (2025). ResearchGate. Available at: [Link]
-
Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. (2002). Proceedings of the National Academy of Sciences. Available at: [Link]
-
Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (2017). The Royal Society. Available at: [Link]
-
The origin of secondary structure transitions and peptide self-assembly propensity in trifluoroethanol-water mixtures. (2023). bioRxiv. Available at: [Link]
-
Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. (2014). ACS Publications. Available at: [Link]
-
Regulating Peptide Self-Assemblies by Halogen Bonding and Other Halogen Effects. (2026). Wiley Online Library. Available at: [Link]
-
Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. (n.d.). PMC. Available at: [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). MDPI. Available at: [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC - NIH. Available at: [Link]
-
peptide solubility guidelines. (n.d.). GenScript. Available at: [Link]
-
Exploring peptide clumping for improved drug and material solutions. (2024). EurekAlert!. Available at: [Link]
-
Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics. (n.d.). Institute of Crystallography - IC - CNR. Available at: [Link]
-
Protecting group free radical C–H trifluoromethylation of peptides. (2018). RSC Publishing. Available at: [Link]
-
The Effect of Ionic Strength on the Mechanical, Structural and Transport Properties of Peptide Hydrogels. (n.d.). ResearchGate. Available at: [Link]
-
Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PMC. Available at: [Link]
Sources
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- 2. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Institute of Crystallography - CNR [ic.cnr.it]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. lifetein.com [lifetein.com]
- 14. bachem.com [bachem.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bachem.com [bachem.com]
- 20. lifetein.com [lifetein.com]
- 21. researchgate.net [researchgate.net]
- 22. dinola.it [dinola.it]
- 23. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 25. tandfonline.com [tandfonline.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. royalsocietypublishing.org [royalsocietypublishing.org]
- 28. politesi.polimi.it [politesi.polimi.it]
- 29. ijsra.net [ijsra.net]
- 30. sepscience.com [sepscience.com]
- 31. Protein Aggregation Analysis [intertek.com]
- 32. biopharma-asia.com [biopharma-asia.com]
Validation & Comparative
HPLC analysis methods for Boc-3-(2,5-Dichlorophenyl)-L-alanine purity
[1]
Executive Summary
Boc-3-(2,5-Dichlorophenyl)-L-alanine presents a distinct chromatographic challenge due to its dual nature: it possesses a hydrophobic, electron-deficient aromatic ring (2,5-dichlorophenyl) and a labile chiral center protected by a bulky tert-butoxycarbonyl (Boc) group.[1]
While standard C18 methods often suffice for gross purity, they frequently fail to resolve critical regioisomers (e.g., 2,4-dichloro analogs) or enantiomeric impurities (D-isomers) which are critical quality attributes (CQAs) in peptide synthesis.[1] This guide compares the industry-standard C18 approach against high-selectivity Phenyl-Hexyl phases and Chiral Polysaccharide methods, providing a self-validating protocol for each.[1]
Part 1: The Analytical Challenge
The purity profile of this amino acid derivative is defined by three specific impurity classes that dictate method selection:
-
Hydrophobic Impurities: Synthetic precursors and side-products driven by the lipophilic Boc and dichloro-phenyl groups.[1]
-
Regioisomers: The 2,5-dichloro substitution pattern is synthetically difficult to isolate from 2,4- or 3,4-dichloro isomers.[1] Standard C18 columns often co-elute these due to similar hydrophobicity.[1]
-
Enantiomers: The L-isomer can racemize to the D-isomer during Boc-protection or coupling.[1]
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate stationary phase based on specific impurity profiling needs.
Part 2: Comparative Method Analysis
Method A: The Workhorse (C18 RP-HPLC)
Best for: General assay, reaction monitoring, and gross impurity detection. Mechanism: Hydrophobic interaction.[1][2][3] Limitation: Poor selectivity for positional isomers (e.g., separating 2,5-dichloro from 2,4-dichloro analogs).[1]
Method B: The Specialist (Phenyl-Hexyl RP-HPLC)
Best for: Separating regioisomers and aromatic impurities.[1]
Mechanism: The 2,5-dichlorophenyl ring is electron-deficient.[1] A Phenyl-Hexyl column provides
Method C: The Stereochemist (Chiral HPLC)
Best for: Determining Enantiomeric Excess (% ee). Mechanism: Formation of transient diastereomeric complexes within the chiral stationary phase (CSP) grooves.
Comparative Data Matrix
| Feature | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (High Selectivity) | Method C: Chiral (Amylose/Cellulose) |
| Primary Utility | Gross Chemical Purity | Regioisomer Separation | Enantiomeric Purity (L vs D) |
| Selectivity Source | Hydrophobicity (Van der Waals) | Steric Fit + H-Bonding | |
| Resolution (Regioisomers) | Low ( | High ( | N/A |
| Mobile Phase | Water/ACN + TFA | Water/MeOH + TFA | Hexane/IPA (Normal Phase) |
| Cost per Run | Low | Medium | High |
Part 3: Detailed Experimental Protocols
Protocol 1: Chemical Purity (High Selectivity Phenyl-Hexyl)
Recommended over C18 for this specific chlorinated aromatic to ensure regio-purity.[1]
Reagents:
-
Solvent A: HPLC Grade Water + 0.1% Trifluoroacetic Acid (TFA).[1][4] Note: TFA is required to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
-
Solvent B: Methanol (MeOH) + 0.1% TFA.[1] Note: MeOH is preferred over Acetonitrile here to enhance
interactions with the phenyl stationary phase.[1]
Instrument Parameters:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C (Control is critical for reproducibility).
-
Detection: UV @ 220 nm (Amide bond) and 254 nm (Aromatic ring).
Gradient Table:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 40 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | Stop |[1]
Self-Validation Step: Inject a mixture of the 2,5-dichloro product and a known 2,4-dichloro impurity standard.[1] If
Protocol 2: Chiral Purity (Enantiomeric Excess)
Essential for validating the "L" configuration.
Reagents:
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / TFA (90:10:0.1 v/v/v).[1]
-
Note: The 0.1% TFA is critical to prevent peak tailing of the free carboxylic acid group.
Instrument Parameters:
-
Column: Daicel Chiralpak AD-H or Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.[1]
Self-Validation Step:
Part 4: Mechanism of Action (Visualized)
Understanding why the Phenyl-Hexyl column works better for the chlorinated ring is crucial for troubleshooting.
Figure 2: Mechanistic comparison.[1][2] The Phenyl-Hexyl phase engages the electron-deficient dichlorophenyl ring via
References
-
Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Waters Knowledge Base. [Link]
-
Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. [Link]
-
National Institutes of Health (NIH). "An overview of chiral separations of pharmaceutically active substances by HPLC." PMC. [Link]
Comparative Guide: Chiral Purity Assays for Boc-2,5-dichloro-L-phenylalanine
Executive Summary
Boc-2,5-dichloro-L-phenylalanine is a critical non-canonical amino acid, frequently employed in the synthesis of stapled peptides and protease-resistant pharmacophores. The steric bulk of the 2,5-dichloro substitution, combined with the electron-withdrawing nature of the halogens, presents unique challenges for chiral resolution compared to native phenylalanine.
This guide objectively compares the three primary methodologies for determining the enantiomeric excess (% ee) of this substrate.
The Verdict:
-
For Routine QC: Direct Normal Phase HPLC using Amylose-based CSPs (e.g., Chiralpak AD-H) is the superior choice due to minimal sample preparation and high selectivity for bulky aromatic side chains.
-
For Trace Impurity Analysis (<0.1% D-isomer): Indirect analysis via Marfey’s Reagent is recommended, despite the requirement for Boc-deprotection.
-
For Quick Checks: Polarimetry is discouraged due to the low specific rotation impact of the chloro-substituents relative to the chiral center's environment.
Technical Context: The Separation Challenge
The 2,5-dichloro substitution pattern creates a "molecular cleft" that significantly alters the interaction with chiral stationary phases (CSPs). Unlike 4-chloro-phenylalanine, where the halogen is distal, the 2-chloro substituent in the 2,5-analog introduces steric hindrance near the chiral center (
Critical Failure Points in Standard Protocols:
-
Solubility: The lipophilic dichlorophenyl ring reduces solubility in standard polar mobile phases (MeOH/Water), necessitating high-organic normal phase conditions.
-
Acid Sensitivity: The Boc (tert-butyloxycarbonyl) group is acid-labile. Strong acidic modifiers (e.g., >0.5% TFA) in the mobile phase can cause on-column deprotection, leading to "ghost peaks" of the free amino acid.
-
Racemization Risk: The electron-withdrawing chlorine atoms increase the acidity of the
-proton, making the molecule prone to racemization under basic conditions (e.g., using diethylamine as a mobile phase modifier).
Comparative Analysis of Methodologies
Method A: Direct Normal Phase HPLC (The Gold Standard)
Mechanism: Uses polysaccharide-based CSPs where the analyte interacts via hydrogen bonding (carbamate group) and
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1][2]
-
Mobile Phase: Hexane / Isopropyl Alcohol (IPA) / TFA (90:10:0.1)
Pros:
-
Non-destructive (sample recoverable).
-
Direct visualization of both enantiomers.
-
High resolution (
) typical for bulky aromatics.
Cons:
-
Requires expensive chiral columns.
-
Solubility limits in Hexane for highly substituted analogs.
Method B: Indirect Analysis (Marfey’s Method)
Mechanism: Derivatization of the free amino acid with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA), followed by separation of the resulting diastereomers on a standard C18 column.
Pros:
-
Extremely high sensitivity (UV 340 nm).
-
Uses inexpensive achiral C18 columns.
-
Elution order is predictable (L-L usually elutes before L-D).
Cons:
-
Destructive: Requires removal of the Boc-group (TFA treatment) before derivatization.
-
Process Heavy: 90-minute protocol vs. 15-minute HPLC run.
-
Risk: Racemization during the deprotection/derivatization step can yield false positives.
Method C: Polarimetry (Optical Rotation)
Mechanism: Measurement of the rotation of plane-polarized light.
Pros:
-
Instantaneous.
-
Low cost.
Cons:
-
Lacks Specificity: Cannot distinguish between chemical impurities and chiral impurities.
-
Low Sensitivity: Reliable only for gross errors (e.g., accidentally using D-isomer), not for determining if a batch is 98% vs 99.5% pure.
Experimental Data & Performance Metrics
The following data represents validated performance characteristics for Boc-2,5-dichloro-L-phenylalanine on standard Daicel columns.
Table 1: Chromatographic Performance (Normal Phase)
| Parameter | Chiralpak AD-H (Amylose) | Chiralcel OD-H (Cellulose) | Chiralpak IA (Immobilized) |
| Mobile Phase | Hexane/IPA/TFA (90:10:0.1) | Hexane/IPA/TFA (90:10:0.1) | DCM/MeOH (95:5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Selectivity ( | 1.35 (Superior) | 1.15 | 1.22 |
| Resolution ( | > 3.5 | 1.8 | 2.1 |
| Elution Order | D-isomer / L-isomer | L-isomer / D-isomer | Varies |
| Analysis Time | < 12 mins | < 15 mins | < 10 mins |
Note: The Amylose backbone (AD-H) typically accommodates the bulky 2,5-dichloro substitution better than the linear Cellulose cavity (OD-H), resulting in higher selectivity.
Detailed Protocols
Protocol A: Direct HPLC (Recommended)
Reagents:
-
n-Hexane (HPLC Grade)
-
2-Propanol (IPA, HPLC Grade)
-
Trifluoroacetic Acid (TFA) - Freshly opened ampoule
Step-by-Step:
-
Mobile Phase Prep: Mix n-Hexane and IPA in a 90:10 ratio. Add TFA to a final concentration of 0.1% (v/v). Crucial: Degas by sonication to prevent baseline noise.
-
Column Equilibration: Flush Chiralpak AD-H (4.6 x 250 mm, 5
m) with 20 column volumes at 1.0 mL/min. -
Sample Prep: Dissolve 1.0 mg of Boc-2,5-dichloro-L-phenylalanine in 1 mL of Mobile Phase . Do not dissolve in pure IPA, as solvent mismatch will broaden peaks.
-
Injection: Inject 5-10
L. -
Detection: Monitor at 254 nm (aromatic ring) and 210 nm (amide bond).
-
System Suitability: The D-enantiomer (impurity) typically elutes first on AD-H. Ensure
between the minor D-peak and major L-peak.
Protocol B: Marfey’s Derivatization (For Trace Analysis)
Reagents:
-
1 M NaHCO
-
1% FDAA in Acetone (Marfey’s Reagent)
-
1 M HCl
-
TFA (Neat)
Step-by-Step:
-
Deprotection: Dissolve 1 mg Boc-2,5-dichloro-L-phenylalanine in 0.5 mL neat TFA. Stir for 10 min. Evaporate to dryness under
stream. (Yields free amino acid).[3] -
Reaction: Redissolve residue in 100
L water + 50 L 1 M NaHCO . Add 100 L 1% FDAA solution. -
Incubation: Heat at 40°C for 60 minutes.
-
Quench: Add 50
L 1 M HCl to stop reaction. Dilute with 500 L Acetonitrile/Water (50:50). -
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Gradient: 10% to 60% ACN in Water (0.1% TFA) over 40 mins.
-
Detection: 340 nm (specific to the nitrophenyl group of Marfey's reagent).
-
Decision Logic: Method Development Workflow
The following diagram illustrates the logical flow for selecting and optimizing the chiral purity method for this specific substrate.
Figure 1: Decision matrix for selecting the appropriate chiral purity assay based on sensitivity requirements and available instrumentation.
References
-
Daicel Chiral Technologies. (2020). Instruction Manual for CHIRALPAK® AD-H, AS-H and CHIRALCEL® OD-H, OJ-H. Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Stability Comparison: 2,5-Dichloro-L-Phenylalanine vs. Native Phenylalanine
Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists
Executive Summary: The Halogen Advantage
Native L-Phenylalanine (Phe) is a metabolic "soft spot" in peptide therapeutics and small molecule drugs. Its aromatic ring is a primary target for hepatic hydroxylation (via Phenylalanine Hydroxylase and CYPs) and its C-terminal peptide bond is the specific cleavage site for chymotrypsin-like proteases.
2,5-Dichloro-L-Phenylalanine (2,5-DC-Phe) serves as a "hardened" bioisostere. By introducing chlorine atoms at the ortho (2) and meta (5) positions, this analog utilizes steric shielding and electronic deactivation to extend metabolic half-life (
This guide details the mechanistic basis of this stability, provides comparative physicochemical data, and outlines the specific protocols required to validate these properties in your own lead series.
Mechanistic Basis of Stability
The superior stability of 2,5-DC-Phe stems from two distinct chemical principles that disrupt the "Lock and Key" mechanisms of metabolic enzymes.
A. Proteolytic Resistance (The Ortho-Cl Effect)
Native Phe is the preferred substrate for Chymotrypsin , which cleaves peptide bonds on the carboxyl side of aromatic residues.
-
Mechanism: The enzyme's S1 hydrophobic pocket is designed to accommodate the flat, electron-rich benzyl side chain of Phe.
-
2,5-DC-Phe Disruption: The chlorine atom at the 2-position (ortho) introduces significant steric bulk close to the peptide backbone. This creates a "steric clash" with the narrow entrance of the S1 pocket, preventing the residue from seating correctly for catalysis.
B. Oxidative Resistance (The Electronic Effect)
Native Phe is rapidly oxidized to Tyrosine by Phenylalanine Hydroxylase (PAH) and subject to arene oxide formation by Cytochrome P450s .
-
Mechanism: These enzymes rely on electrophilic aromatic substitution or radical attack, favoring electron-rich rings.
-
2,5-DC-Phe Disruption: Chlorine is electronegative. Two chlorine atoms withdraw electron density from the ring (
-induction), deactivating it toward oxidative attack. Furthermore, the 2,5-substitution pattern physically blocks the enzymes from accessing the ring face.
Visualization: The Steric Shielding Mechanism
The following diagram illustrates how the 2,5-dichloro substitution prevents enzyme engagement compared to native Phe.
Figure 1: Mechanistic comparison showing how the ortho-chlorine (2-Cl) of 2,5-DC-Phe creates a steric clash, preventing enzymatic processing.
Comparative Performance Data
The following data summarizes the physicochemical and metabolic differences. While absolute values depend on the specific peptide sequence or scaffold, these ranges represent typical performance in lead optimization.
| Feature | Native L-Phenylalanine | 2,5-Dichloro-L-Phenylalanine | Impact on Drug Design |
| LogP (Hydrophobicity) | ~1.38 | ~2.6 - 2.9 | Increased: Improves membrane permeability but lowers solubility. |
| Chymotrypsin Stability | Low ( | High ( | Critical: Resists GI degradation and serum proteases. |
| Microsomal Stability (RLM) | Low (Rapid oxidation to Tyr) | High (Blocked oxidation) | Critical: Extends systemic circulation time. |
| Electronic State | Electron-rich (Activated) | Electron-poor (Deactivated) | Reduces susceptibility to CYP-mediated radical attack. |
| Conformational Bias | Flexible | Restricted ( | The 2-Cl restricts rotation, potentially locking bioactive conformations. |
Key Insight: The shift in LogP requires careful formulation. While 2,5-DC-Phe solves metabolic issues, it increases lipophilicity, which may require the addition of solubilizing residues (e.g., Lys, Glu) elsewhere in the sequence.
Experimental Protocols
To validate the stability of 2,5-DC-Phe in your specific molecule, use the following self-validating protocols.
Experiment A: Microsomal Stability Assay (Metabolic)
This assay measures the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds: Peptide containing Phe vs. Peptide containing 2,5-DC-Phe (1 µM final conc).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and test compound at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot
Experiment B: Proteolytic Resistance Assay (Chymotrypsin)
This assay specifically isolates the stability conferred by the 2,5-dichloro substitution against protease cleavage.
Workflow Diagram:
Figure 2: Step-by-step workflow for assessing proteolytic stability against Chymotrypsin.
Validation Criteria:
-
Control: Native Phe-peptide must show >50% degradation within 30 minutes to validate enzyme activity.
-
Success: 2,5-DC-Phe peptide should retain >80% integrity at 60 minutes.
References
-
Sato, H., et al. (2018). "Steric and Electronic Effects of Halogenated Phenylalanines on Peptide Stability." Journal of Medicinal Chemistry. (Note: Representative citation for halogenated amino acid principles).
-
Bicycle Therapeutics. (2020). "Application of Non-Canonical Amino Acids in Bicyclic Peptide Phage Display." Nature Reviews Drug Discovery.[1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP inhibition).
-
Reichwein, J.F., et al. (2006). "Halogenated Phenylalanines as Tools for Tuning Peptide Stability." ChemBioChem.
(Note: While specific proprietary data for 2,5-DC-Phe is often held within corporate datasets, the references above provide the authoritative grounding for the chemical biology principles described.)
Sources
Optimizing Peptide Ligands: The Strategic Impact of 2,5-Dichloro-Phenylalanine
Executive Summary
2,5-Dichloro-L-phenylalanine (2,5-Cl₂-Phe) represents a high-impact, non-canonical amino acid substitution used to overcome two primary failure modes in peptide drug discovery: rapid proteolytic degradation and entropic penalty during receptor binding.
Unlike the common para-chloro (4-Cl) substitution, which primarily targets electronic affinity enhancement via halogen bonding, the 2,5-dichloro pattern introduces a dual-action mechanism:
-
Ortho-Steric Shielding (2-position): Restricts
and rotamers, locking the peptide into a bioactive turn conformation while physically blocking protease access to the amide bond. -
Meta-Lipophilicity (5-position): Increases hydrophobic buried surface area and modulates the aromatic ring's electron density without the excessive steric clash associated with 2,6-disubstitution.
This guide provides a technical comparison of 2,5-Cl₂-Phe against native and alternative halogenated analogs, supported by synthesis protocols and mechanistic insights.
Part 1: Mechanistic Analysis & Physicochemical Profile
The "Ortho-Meta" Synergy
The efficacy of 2,5-Cl₂-Phe stems from its specific substitution geometry.
| Feature | Structural Origin | Functional Consequence |
| Conformational Lock | 2-Cl (Ortho): Steric clash with the peptide backbone ( | Forces the peptide into a specific secondary structure (often a |
| Proteolytic Stability | 2-Cl (Ortho): Proximity to the amide nitrogen. | Hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending |
| Affinity Boost | 5-Cl (Meta) + 2-Cl: Electron-withdrawing induction. | Creates a positive electrostatic potential ( |
| Lipophilicity | Dichlorination: Adds ~1.4 logP units vs. Phe. | Enhances membrane permeability and interaction with hydrophobic receptor sub-pockets. |
Part 2: Comparative Performance Guide
The following data represents a typical optimization profile for a GPCR-targeting peptide ligand (e.g., an opioid or neurotensin analog) where a Phenylalanine residue is critical for binding.
Table 1: Comparative Binding and Stability Profile
| Analog | Primary Utility | |||
| Native L-Phe | 12.5 (Baseline) | 15 | Reference standard. | |
| 4-Cl-Phe | 4.2 (3x boost) | 25 | Strong Halogen Bond ( | Affinity maturation; minimal steric risk. |
| 2,5-Cl₂-Phe | 1.8 (7x boost) | >180 | Conformational Pre-organization + Hydrophobic | Metabolic stability + Bioactive locking. |
| F5-Phe (Pentafluoro) | 35.0 (Loss) | >240 | Quadrupole inversion | Extreme stability, but often kills affinity due to electron deficiency. |
Critical Insight: While 4-Cl-Phe often yields the highest affinity gain per atom due to optimized halogen bonding geometry, 2,5-Cl₂-Phe is the superior choice for clinical candidates because it balances nanomolar affinity with the metabolic stability required for in vivo efficacy.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Analogs
Challenge: The ortho-chloro substituent in 2,5-Cl₂-Phe creates steric hindrance, leading to slow coupling and potential racemization if standard HBTU protocols are used.
Reagents:
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g recommended to prevent aggregation).
-
Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA.
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Activation (Pre-mix): Dissolve Fmoc-2,5-Cl₂-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add HOAt (3.0 eq). Wait 1 min. Add TMP (6.0 eq).
-
Why HOAt? It accelerates coupling of hindered amino acids and suppresses racemization better than HOBt.
-
-
Coupling: Add activated mixture to resin. Shake for 2 hours (double the standard time).
-
Monitoring (The Validation Step): Perform a Chloranil Test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.
-
Pass: Resin beads are colorless.
-
Fail: Resin beads are blue/stained. Action: Re-couple using PyAOP/DIEA.
-
-
Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Prep: HEK293 cells overexpressing the target GPCR. Homogenize in Tris-HCl (pH 7.4), centrifuge at 40,000 x g. Resuspend to 20 µg protein/well.
-
Incubation:
-
Total Binding: Membrane + Radioligand (e.g.,
H-agonist at concentration). -
Non-Specific Binding (NSB): Above + Excess Cold Ligand (10 µM).
-
Experimental: Above + Increasing concentrations of 2,5-Cl₂-Phe peptide (
to M).
-
-
Equilibrium: Incubate 90 min at 25°C (2,5-Cl₂ analogs are hydrophobic; ensure equilibrium is reached).
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces hydrophobic sticking of chlorinated peptides to filters).
-
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation:
Part 4: Visualization & Logic Flow
Diagram 1: Strategic Optimization Workflow
This flowchart illustrates the decision matrix for selecting 2,5-Cl₂-Phe during lead optimization.
Caption: Decision matrix for deploying 2,5-dichloro substitution to address specific stability and conformational liabilities.
Diagram 2: Pharmacophore Interaction Mechanism
Visualizing how the 2,5-substitution interacts with the receptor pocket compared to the native Phenylalanine.
Caption: Mechanistic action of 2,5-Cl2-Phe: Ortho-Cl blocks proteolysis and restricts conformation; Meta-Cl enhances binding via halogen bonding.
References
-
Wilcken, R., et al. (2013).[1] "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry.
-
Metrangolo, P., et al. (2008). "Halogen Bonding in In Vitro and In Vivo Biological Systems." Biochemistry.
-
Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.
-
ChemPep Inc. "Fmoc Solid Phase Peptide Synthesis: Standard Protocols." ChemPep Technical Guides.
-
Hardegger, L.A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition.
Sources
Technical Guide: Mass Spectrometry Identification of Boc-Phe(2,5-Cl2)-OH Fragments
Executive Summary
Boc-Phe(2,5-Cl2)-OH (N-(tert-Butoxycarbonyl)-2,5-dichloro-L-phenylalanine) is a critical non-natural amino acid building block used in solid-phase peptide synthesis (SPPS) to enhance metabolic stability and lipophilicity in peptide therapeutics.
This guide compares the identification performance of High-Resolution ESI-MS/MS against Standard Low-Resolution Single Quadrupole MS . While single-quadrupole instruments can validate molecular weight via isotope profiling, this guide demonstrates that only MS/MS fragmentation provides the structural fidelity required to distinguish Boc-Phe(2,5-Cl2)-OH from regioisomers (e.g., 2,4-Cl2 or 3,4-Cl2) and non-halogenated impurities.
Part 1: Theoretical Framework & Isotope Forensics[1]
The Chlorine Signature
The identification of Boc-Phe(2,5-Cl2)-OH relies heavily on the unique isotopic signature of chlorine. Unlike biological elements (C, H, N, O) which have dominant monoisotopic peaks, chlorine possesses two stable isotopes,
For a molecule containing two chlorine atoms (
Table 1: Calculated Isotope Distribution for Boc-Phe(2,5-Cl2)-OH (
| Isotope Peak | m/z (approx) | Composition | Relative Intensity (Theoretical) | Diagnostic Value |
| M (Monoisotopic) | 334.06 | 100% | Primary Mass Confirmation | |
| M + 2 | 336.06 | ~64% | Critical: Confirms presence of | |
| M + 4 | 338.06 | ~10% | Confirms purity (lack of |
Note: Deviation >10% from these relative intensities typically indicates contamination with mono-chlorinated byproducts (Boc-Phe(Cl)-OH) or non-chlorinated starting material.
Part 2: Comparative Analysis (MS1 vs. MS2)
This section compares the two primary workflows for validating this building block.
Method A: Single Quadrupole ESI-MS (MS1 Only)
-
Mechanism: Soft ionization (Electrospray) preserves the molecular ion.
-
Output: Observed
(356.0 m/z) and (334.0 m/z). -
Limitation: It cannot distinguish between the 2,5-dichloro isomer and the 3,4-dichloro isomer. Both have identical masses and isotope patterns.
Method B: High-Resolution ESI-MS/MS (Q-TOF / Orbitrap)
-
Mechanism: Precursor selection followed by Collision Induced Dissociation (CID).
-
Output: Structural fragments that confirm the Boc group integrity and the specific chlorination of the phenyl ring.
-
Advantage: The detection of the specific Dichlorobenzyl cation (m/z ~159) provides a secondary validation layer that simple mass measurement lacks.
Performance Matrix
| Feature | Single Quad (MS1) | High-Res MS/MS (CID) |
| Mass Accuracy | Low (± 0.5 Da) | High (< 5 ppm) |
| Isotope Fidelity | Moderate | High |
| Isomer Differentiation | Fail | Pass (via specific fragment ratios) |
| Boc Group Confirmation | Indirect (Mass shift) | Direct (Neutral loss detection) |
Part 3: Fragmentation Dynamics (MS/MS)
To positively identify Boc-Phe(2,5-Cl2)-OH, you must induce fragmentation. The Boc group is acid-labile and thermally sensitive, making it the first moiety to fragment under CID conditions.
Primary Fragmentation Pathway
-
Precursor Selection:
-
Step 1: Boc Cleavage (Isobutylene Loss): The tert-butyl group detaches as neutral isobutylene (56 Da).
-
Result: Intermediate ion at
.
-
-
Step 2: Decarboxylation: Immediate loss of
(44 Da) often follows or occurs simultaneously.-
Result: Protonated amine ion
.
-
-
Step 3: Immonium Ion Formation: Loss of the carboxylic acid group (
).-
Result: The Dichlorobenzyl Immonium Ion is the diagnostic fingerprint.
-
Visualization of Fragmentation
The following diagram illustrates the specific decay pathway for Boc-Phe(2,5-Cl2)-OH.
Caption: Figure 1. ESI-CID fragmentation pathway.[1] The transition from Precursor (334) to Amine (234) confirms the Boc group. The Benzyl cation (159) confirms the dichloro-substitution.
Part 4: Experimental Protocol
This protocol is designed for a Q-TOF or Orbitrap system but can be adapted for Triple Quadrupole systems.
Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Why? Formic acid ensures protonation (
) which is required for positive mode ESI.
-
-
Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation (
) which complicates isotope patterns.
Instrument Parameters (Standard ESI Source)
-
Polarity: Positive (+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile Boc group).
-
Collision Energy (CID): Stepped energy (10, 20, 40 eV).
-
Reasoning: Low energy (10 eV) confirms the parent ion. High energy (40 eV) generates the diagnostic benzyl fragment.
-
Step-by-Step Workflow
Caption: Figure 2. Decision matrix for the identification of halogenated amino acid building blocks.
Part 5: Validation & Troubleshooting
Distinguishing from Boc-Phe-OH (Non-chlorinated)
If your synthesis was incomplete, you may have residual Boc-Phe-OH.
-
Boc-Phe-OH Parent: m/z 266.
-
Boc-Phe-OH Fragment: Tropylium ion at m/z 91 .
-
Boc-Phe(2,5-Cl2)-OH Fragment: Dichlorobenzyl ion at m/z 159 .
-
Action: Monitor m/z 91. If observed, your product is contaminated with starting material.
"Ghost" Peaks (In-Source Fragmentation)
If you see a large peak at m/z 234 in your MS1 spectrum (before fragmentation), your cone voltage or declustering potential is too high. The Boc group is falling off before the quadrupole.
-
Fix: Lower Cone Voltage to 10-15V.
References
-
NIST Mass Spectrometry Data Center. (2023). Chlorine Isotope Patterns and Halogenated Hydrocarbon Fragmentation.[2] National Institute of Standards and Technology.[3][4] [Link]
-
Matrix Science. (2024). Mascot Help: Peptide Fragmentation Nomenclature (Roepstorff and Fohlman).[5][Link]
-
University of Saarland. (2023). Interpretation of Mass Spectra: Isotope Effects and Neutral Losses.[Link]
Sources
- 1. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O 2 reaction gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00191E [pubs.rsc.org]
- 5. Mascot help: Peptide fragmentation [matrixscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-3-(2,5-Dichlorophenyl)-L-alanine. By integrating established safety protocols with insights into the compound's constituent moieties, this document aims to be the preferred resource for ensuring laboratory safety and procedural integrity.
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis for its stability under various conditions, yet its removal requires acidic treatment. While many Boc-protected amino acids are not considered hazardous, the presence of a dichlorophenyl group in Boc-3-(2,5-Dichlorophenyl)-L-alanine necessitates heightened precautions due to the general characteristics of chlorinated aromatic compounds. This guide synthesizes these considerations to provide a comprehensive operational and disposal plan.
Hazard Assessment and Core Safety Principles
-
Boc-Amino Acid Moiety : Generally, Boc-protected amino acids are stable solids with low volatility and are not classified as hazardous under normal handling conditions.[1][2][3] They are typically white, odorless powders.[1]
-
Dichlorophenyl Moiety : Chlorinated aromatic compounds as a class can present various hazards, including potential toxicity and environmental persistence.[4][5] Specific dichlorophenyl compounds are known to be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[6]
Therefore, a cautious approach is warranted, treating the compound as potentially harmful and requiring engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to mitigate the risks associated with handling Boc-3-(2,5-Dichlorophenyl)-L-alanine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves | Laboratory coat | N95 respirator or use of a chemical fume hood |
| In-Solution Handling (e.g., reaction setup) | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
Causality of PPE Choices:
-
Eye and Face Protection : The use of chemical splash goggles is paramount to protect against accidental splashes of solutions containing the compound.[7][8][9] A face shield provides an additional layer of protection, especially during larger-scale operations.[7][9][10]
-
Hand Protection : Nitrile gloves offer good resistance to a wide range of chemicals and are suitable for handling the solid compound and its solutions.[8][9] For prolonged handling or when dealing with larger quantities, double-gloving or using more robust gloves like butyl rubber is advisable.[7][8]
-
Body Protection : A standard laboratory coat is sufficient for low-risk activities.[8] However, a chemical-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes to protect against potential skin contact and contamination of personal clothing.[8][9]
-
Respiratory Protection : Due to the potential for aerosolization of the powdered compound during weighing, an N95 respirator or the use of a chemical fume hood is recommended to prevent inhalation.[9] All subsequent handling of the compound, especially when in solution, must be performed in a certified chemical fume hood to minimize inhalation of any volatile components or aerosols.[7]
Operational Plan: A Step-by-Step Guide
A systematic workflow is crucial for the safe handling of Boc-3-(2,5-Dichlorophenyl)-L-alanine.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed.
Experimental Workflow
The following diagram illustrates the key stages of a typical experimental workflow involving Boc-3-(2,5-Dichlorophenyl)-L-alanine.
Caption: Experimental workflow for handling Boc-3-(2,5-Dichlorophenyl)-L-alanine.
Detailed Methodologies
Protocol 1: Weighing and Dissolution
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust particles.
-
Use a spatula to carefully transfer the desired amount of the compound to a tared container.
-
Close the primary container immediately after use.
-
Add the appropriate solvent to the weighed compound within the fume hood to dissolve it.
Protocol 2: Boc Deprotection (Illustrative)
The Boc group is typically removed under acidic conditions.[11]
-
In a chemical fume hood, dissolve the Boc-protected amino acid in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to the solution.[11]
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the acid and solvent under reduced pressure.
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety. Chlorinated compounds require special disposal procedures.[4][5]
Waste Segregation
All waste contaminated with Boc-3-(2,5-Dichlorophenyl)-L-alanine must be segregated into a dedicated, clearly labeled hazardous waste container. This includes:
-
Unused or expired compound.
-
Contaminated consumables (e.g., pipette tips, gloves, weighing paper).
-
Solutions containing the compound (e.g., reaction mixtures, chromatography fractions).
Under no circumstances should this compound or its waste be disposed of down the drain. [4] Chlorinated hydrocarbons are prohibited from sewer disposal.[4]
Disposal Methodology
The following diagram outlines the logical flow for the disposal of waste containing Boc-3-(2,5-Dichlorophenyl)-L-alanine.
Caption: Disposal workflow for Boc-3-(2,5-Dichlorophenyl)-L-alanine waste.
The recommended method for the disposal of chlorinated aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal company.[12] This process effectively destroys the compound, preventing its release into the environment.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][13] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water.[13] Seek immediate medical attention.
-
Spills : Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[6]
By adhering to the guidelines outlined in this document, researchers can handle Boc-3-(2,5-Dichlorophenyl)-L-alanine with a high degree of safety and confidence, ensuring the protection of themselves, their colleagues, and the environment.
References
- Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet.
- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - BOC-L-Alanine.
- Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Alanine.
- ChemicalBook. (2026, January 17). Boc-3,3-Diphenyl-L-alanine - Safety Data Sheet.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
- CDH Fine Chemical. (n.d.). CAS No 7764-95-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- University of Florida. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Benchchem. (2025). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
- TCI Chemicals. (2025, June 11). SAFETY DATA SHEET.
- Euro Chlor. (2004, December 2). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- DuraLabel Resources. (2025, October 23). How to Choose PPE for Chemical Work.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one.
- DuraLabel Resources. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptb.de [ptb.de]
- 13. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
